PI5P4K-|A-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H16Cl2N4O2 |
|---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
3-[[(4E)-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-oxo-1H-imidazol-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C24H16Cl2N4O2/c25-18-8-7-17(21(26)12-18)14-32-20-6-2-3-15(10-20)11-22-23(31)30-24(29-22)28-19-5-1-4-16(9-19)13-27/h1-12H,14H2,(H2,28,29,30,31)/b22-11+ |
InChI Key |
ICNLBLZJKQLAJO-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)/C=C/3\C(=O)NC(=N3)NC4=CC=CC(=C4)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=C3C(=O)NC(=N3)NC4=CC=CC(=C4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PI5P4Kα Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα), encoded by the PIP4K2A gene, is a critical lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is integral to a multitude of cellular processes, including signal transduction, membrane trafficking, and the regulation of metabolic pathways. Dysregulation of PI5P4Kα has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of PI5P4Kα inhibitors, focusing on their biochemical and cellular effects, the experimental protocols used for their characterization, and their impact on key signaling pathways. While the user's query specified "PI5P4K-A-IN-2," publicly available data points to a compound named "PI5P4Ks-IN-2" which is a selective inhibitor for the gamma (γ) isoform of PI5P4K, with very low activity against the alpha isoform. Therefore, this guide will focus on well-characterized inhibitors of PI5P4Kα to provide a comprehensive and accurate resource.
Mechanism of Action of PI5P4Kα Inhibitors
The primary mechanism of action for most small molecule inhibitors of PI5P4Kα is the direct binding to the enzyme, thereby preventing the phosphorylation of its substrate, PI5P. This inhibition can be achieved through various binding modes, including competitive inhibition at the ATP-binding site and covalent modification of key amino acid residues.
Biochemical Inhibition
At the molecular level, PI5P4Kα inhibitors directly interfere with the catalytic activity of the enzyme. This is typically quantified by measuring the inhibitor's potency in biochemical assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters used to characterize the potency of these inhibitors. A lower IC50 or Ki value indicates a more potent inhibitor.
Several classes of PI5P4Kα inhibitors have been developed, each with distinct chemical scaffolds and inhibitory profiles. These include both selective inhibitors that primarily target the α-isoform and pan-inhibitors that target multiple PI5P4K isoforms.
Cellular Effects
In a cellular context, the inhibition of PI5P4Kα leads to a cascade of downstream effects stemming from the altered balance of PI5P and PI(4,5)P2 levels. These cellular consequences are multifaceted and can include:
-
Disruption of Autophagy: Inhibition of PI5P4K has been shown to impair autophagosome clearance, a critical cellular process for recycling damaged organelles and proteins.[1][2][3][4]
-
Modulation of mTOR Signaling: PI5P4Kα is a key regulator of the mTOR signaling pathway, a central controller of cell growth, proliferation, and metabolism. Inhibition of PI5P4Kα can lead to the suppression of mTORC1 activity.[5]
-
Impact on the Hippo Signaling Pathway: Recent evidence has linked PI5P4K activity to the Hippo pathway, which is crucial for organ size control and has been implicated in cancer. The core Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4Ks.[6][7][8][9]
-
Induction of Cell Death and Anti-proliferative Activity: By disrupting these critical cellular processes, PI5P4Kα inhibitors can induce cell death and inhibit the proliferation of cancer cells, particularly in leukemia cell lines.[2][3][4]
Quantitative Data for PI5P4Kα Inhibitors
The following table summarizes the reported inhibitory activities of several key PI5P4Kα inhibitors against the α-isoform.
| Inhibitor | Type | IC50 (PI5P4Kα) | Ki (PI5P4Kα) | Notes |
| ARUK2002821 | Selective | pIC50 = 8.0 | - | Highly selective over other PI5P4K isoforms.[1][10][11] |
| CC260 | Dual (α/β) | - | 40 nM | Selective inhibitor of PI5P4Kα and PI5P4Kβ.[2][12][13] |
| CVM-05-002 | Pan | 0.27 µM | - | Also inhibits PI5P4Kβ (IC50 = 1.7 µM).[14] |
| PI5P4Kα-IN-1 | Pan | 2 µM | - | Also inhibits PI5P4Kβ (IC50 = 9.4 µM).[15] |
| THZ-P1-2 | Pan (covalent) | 190 nM | - | Covalently targets cysteines in PI5P4Kα/β/γ.[3][4][16][17][18] |
Experimental Protocols
The characterization of PI5P4Kα inhibitors relies on a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Activity Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a widely used method to measure the activity of kinases, including PI5P4Kα. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal. The intensity of the light is proportional to the amount of ADP produced and, therefore, the kinase activity.
Detailed Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the PI5P4Kα enzyme, the lipid substrate (PI5P), and the test inhibitor at various concentrations in a suitable kinase buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP).
-
Initiate the reaction by adding ATP to a final concentration that is typically near the Km value for PI5P4Kα.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete any unconsumed ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin components.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition:
Cellular Target Engagement Assay: InCELL Pulse™
The InCELL Pulse™ assay is a cell-based method to confirm that a compound engages its intended target within the complex environment of a living cell. It relies on the principle of ligand-induced thermal stabilization of the target protein.
Principle: The binding of a small molecule inhibitor to its protein target can increase the protein's stability and resistance to thermal denaturation. The InCELL Pulse™ assay quantifies this stabilization by measuring the amount of soluble, non-denatured target protein remaining after a brief heat pulse.
Detailed Methodology:
-
Cell Preparation:
-
Cells expressing the PI5P4Kα target protein fused to a reporter tag (e.g., an enzyme fragment complementation tag) are used.
-
-
Compound Treatment:
-
Treat the cells with the test inhibitor at various concentrations and incubate for a specific period (e.g., 1 hour) to allow for cell penetration and target binding.
-
-
Thermal Pulse:
-
Subject the cells to a brief, controlled heat pulse using a thermal cycler. The temperature and duration of the pulse are optimized to induce partial denaturation of the target protein in the absence of a stabilizing ligand.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the cellular contents.
-
Add detection reagents that specifically quantify the amount of soluble, correctly folded tagged-PI5P4Kα. In the case of enzyme fragment complementation, the addition of the complementary enzyme fragment leads to the reconstitution of an active enzyme, which then acts on a substrate to produce a detectable signal (e.g., luminescence).
-
-
Data Analysis:
Signaling Pathways and Visualizations
The inhibition of PI5P4Kα has significant repercussions on downstream signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions.
PI5P4Kα in the mTOR Signaling Pathway
PI5P4Kα plays a crucial role in the mTOR signaling network, a central regulator of cell growth and metabolism. Inhibition of PI5P4Kα can lead to the disruption of this pathway.
Caption: PI5P4Kα in the mTOR signaling pathway.
PI5P4Kα and the Hippo Signaling Pathway
Recent studies have uncovered a crosstalk between PI5P4Kα and the Hippo signaling pathway, a key regulator of organ size and a tumor suppressor pathway.
Caption: PI5P4Kα and the Hippo signaling pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols described above.
ADP-Glo™ Kinase Assay Workflow
Caption: ADP-Glo™ Kinase Assay Workflow.
InCELL Pulse™ Target Engagement Assay Workflow
Caption: InCELL Pulse™ Assay Workflow.
Conclusion
The development of potent and selective inhibitors of PI5P4Kα represents a promising avenue for therapeutic intervention in a range of diseases, particularly cancer. A thorough understanding of their mechanism of action, supported by robust biochemical and cellular characterization, is essential for their progression as clinical candidates. This technical guide provides a foundational overview of the core principles of PI5P4Kα inhibition, the methodologies used to study these inhibitors, and their impact on critical cellular signaling pathways. As research in this field continues to evolve, the development of next-generation PI5P4Kα inhibitors holds the potential to deliver novel and effective treatments for patients.
References
- 1. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. youtube.com [youtube.com]
- 6. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncologynews.com.au [oncologynews.com.au]
- 10. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ARUK2002821 | PI5P4Kα inhibitor | Probechem Biochemicals [probechem.com]
- 12. ventures.yale.edu [ventures.yale.edu]
- 13. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cymitquimica.com [cymitquimica.com]
- 16. selleckchem.com [selleckchem.com]
- 17. THZ-P1-2 - Immunomart [immunomart.org]
- 18. abmole.com [abmole.com]
- 19. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. google.com [google.com]
- 23. ulab360.com [ulab360.com]
- 24. InCELL Pulse™ Target Engagement Starter Kit [discoverx.com]
- 25. youtube.com [youtube.com]
The Multifaceted Role of PI5P4K Alpha: A Technical Guide for Researchers
An In-depth Examination of Phosphatidylinositol 5-Phosphate 4-Kinase Alpha's Function, Signaling, and Therapeutic Potential
Phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα), encoded by the PIP4K2A gene, is a critical enzyme in phosphoinositide metabolism. It catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule.[1][2] While initially considered a minor pathway for PI(4,5)P2 synthesis, emerging evidence highlights the non-redundant and crucial roles of PI5P4Kα in a multitude of cellular processes, positioning it as a key regulator of cellular signaling, metabolism, and a potential therapeutic target in various diseases, including cancer.[2][3][4] This technical guide provides a comprehensive overview of PI5P4Kα's core functions, its involvement in signaling pathways, and detailed methodologies for its study, tailored for researchers, scientists, and drug development professionals.
Core Function and Enzymatic Activity
PI5P4Kα is one of three mammalian PI5P4K isoforms (α, β, and γ), which are also known as type II phosphatidylinositol phosphate kinases (PIP4Ks).[1] The primary enzymatic function of PI5P4Kα is the conversion of PI5P to PI(4,5)P2.[2] This activity is crucial for regulating the cellular levels of both of these signaling lipids. Unlike the canonical pathway for PI(4,5)P2 synthesis from PI4P by PI4P5Ks, the PI5P4K pathway generates distinct intracellular pools of PI(4,5)P2 at the membranes of organelles such as the Golgi apparatus, endosomes, lysosomes, and the nucleus.[5][6]
The three PI5P4K isoforms exhibit significantly different enzymatic activities in vitro, with PI5P4Kα being the most active, displaying an activity two orders of magnitude higher than PI5P4Kβ, while PI5P4Kγ has very little kinase activity.[5][7] PI5P4Ks can form both homo- and heterodimers, and these interactions may modulate their enzymatic activity and subcellular localization.[8][9]
PI5P4K Alpha in Cellular Signaling and Metabolism
PI5P4Kα is a central node in several critical signaling pathways, influencing cellular growth, proliferation, and metabolic homeostasis.
mTOR Signaling
PI5P4Kα is a key regulator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central controller of cell growth and metabolism.[2][8][10] PI5P4Kα activity influences mTORC1 signaling, which is a master growth regulator that senses and integrates diverse nutritional and environmental cues.[2][11] Inhibition of PI5P4Kα has been shown to disrupt cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of mTORC1.[7][9] This connection positions PI5P4Kα as a critical link between phosphoinositide signaling and the cell's metabolic state.
Hippo Signaling Pathway
Recent studies have unveiled a previously unrecognized connection between PI5P4Kα and the Hippo signaling pathway, a key regulator of organ size and tissue homeostasis. The core Hippo pathway kinases, MST1/2, have been shown to directly phosphorylate and inhibit PI5P4Ks, including the alpha isoform.[12][13] This inhibition leads to an accumulation of PI5P, which in turn can modulate the activity of downstream Hippo pathway components.[12][14] Specifically, PI5P has been shown to interact with the scaffold protein MOB1, enhancing its interaction with the LATS kinase and thereby promoting the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP.[15] This intricate feedback loop positions PI5P4Kα as a crucial regulator of YAP-mediated gene transcription, which is often dysregulated in cancer.[16]
Metabolic Regulation
Beyond its role in major signaling pathways, PI5P4Kα is directly implicated in the regulation of cellular metabolism. Knockout studies in mice have revealed distinct roles for the different PI5P4K isoforms in metabolic processes.[9] Pharmacological inhibition of PI5P4Kα/β disrupts cellular energy metabolism, highlighting their importance in maintaining metabolic fitness.[7][9] In the context of prostate cancer, PI5P4Kα has been shown to support cancer cell metabolism, and its inhibition exposes a survival vulnerability, particularly during androgen receptor inhibition.[2][17] Furthermore, PI5P4Kα plays a role in regulating cellular lipid metabolism by facilitating autophagy.[18]
Role of PI5P4K Alpha in Disease
The dysregulation of PI5P4Kα has been implicated in a range of human diseases, most notably in cancer.
Cancer
PI5P4Kα exhibits a dual role in cancer, acting as either an oncogene or a tumor suppressor depending on the cellular context.[3] In several cancer types, including acute myeloid leukemia and certain breast cancers, high expression of PI5P4Kα is associated with increased cell proliferation and survival.[19] Genetic and pharmacological inhibition of PI5P4Kα/β has been shown to selectively kill p53-null tumor cells, suggesting a synthetic lethal relationship.[5][7] In prostate cancer, PI5P4Kα expression is inversely correlated with androgen receptor signaling and its inhibition can disrupt the metabolic adaptations that allow cancer cells to survive under androgen deprivation.[2][17] Conversely, in some contexts like glioblastoma, PI5P4Kα has been suggested to have a tumor-suppressive role.[4]
Quantitative Data on PI5P4K Alpha and its Inhibitors
The development of small molecule inhibitors targeting PI5P4Kα is an active area of research. The following table summarizes the reported IC50 values for some of the key inhibitors of PI5P4K isoforms.
| Compound Name | Target Isoform(s) | IC50 (µM) | Assay Type | Reference |
| CVM-05-002 | PI5P4Kα | 0.27 | Not Specified | [1] |
| PI5P4Kβ | 1.7 | Not Specified | [1] | |
| PI5P4Kα-IN-1 | PI5P4Kα | 2 | Not Specified | [1] |
| PI5P4Kβ | 9.4 | Not Specified | [1] | |
| PI5P4Ks-IN-3 | PI5P4Kα | 1.34 | Not Specified | [1] |
| PI5P4Kβ | 9.9 | Not Specified | [1] | |
| ARUK2007145 | PI5P4Kα | pIC50: 7.3 | Not Specified | [1] |
| PI5P4Kγ | pIC50: 8.1 | Not Specified | [1] | |
| ARUK2001607 | PI5P4Kγ | Kd: 7.1 nM | Not Specified | [1] |
| THZ-P1-2 | pan-PI5P4K | Not Specified | Covalent Inhibitor | [20] |
| A131 | Mitotic pathways, PI5P4Ks | Not Specified | Not Specified | [20] |
| CC260 | PI5P4Kα, PI5P4Kβ | Not Specified | Not Specified | [20] |
| NIH-12848 | PI5P4Kγ | 2-3 | Radiometric | [21] |
| NCT-504 | PI5P4Kγ | 16 | Radiometric | [21] |
| I-OMe tyrphostin AG-538 | PI5P4Kα | 1 | Bioluminescence | [20] |
Experimental Protocols
Measurement of PI5P Levels by Non-Radioactive Mass Spectrometry
This method provides a sensitive and non-radioactive means to quantify total PI5P levels from cells and tissues.[22][23][24]
1. Lipid Extraction:
-
Homogenize cells or tissues in a suitable solvent mixture (e.g., chloroform:methanol:1N HCl, 100:200:1 v/v/v).
-
Add chloroform and 0.1 M HCl to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. In Vitro Kinase Reaction:
-
Resuspend the dried lipid extract in the kinase reaction buffer.
-
Add purified recombinant PI5P4Kα enzyme.
-
Initiate the reaction by adding heavy oxygen-labeled ATP ([¹⁸O]-ATP).
-
Incubate at room temperature to allow the conversion of PI5P to [¹⁸O]-PI(4,5)P2.
3. Sample Preparation for Mass Spectrometry:
-
Stop the kinase reaction by adding an acidic solvent mixture.
-
Extract the lipids again as described in step 1.
-
Dry the final lipid extract.
4. LC-MS/MS Analysis:
-
Reconstitute the lipid extract in a suitable solvent for injection.
-
Separate the lipid species using liquid chromatography (LC).
-
Detect and quantify the [¹⁸O]-PI(4,5)P2 product using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Use an internal standard of a known amount of a synthetic PI5P species with a distinct mass for absolute quantification.
PI5P4K Alpha Kinase Activity Assay (ADP-Glo™ Bioluminescence Assay)
This homogeneous, high-throughput assay measures the kinase activity of PI5P4Kα by detecting the amount of ADP produced in the kinase reaction.[3][5][19][25]
1. Reagent Preparation:
-
Prepare the PI5P4Kα enzyme solution in kinase assay buffer.
-
Prepare the lipid substrate solution containing PI5P and a carrier lipid (e.g., DPPS) in a DMSO-based buffer.
-
Prepare the ATP solution in kinase assay buffer.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
2. Kinase Reaction:
-
In a 1536-well plate, add the PI5P4Kα enzyme solution.
-
Add the test compounds (inhibitors) dissolved in DMSO.
-
Incubate briefly to allow for compound binding.
-
Initiate the reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate at room temperature for the desired reaction time.
3. ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate to allow for the complete conversion of ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Incubate to stabilize the luminescent signal.
4. Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the PI5P4Kα kinase activity.
Visualizations
References
- 1. A novel mass assay to measure phosphatidylinositol-5-phosphate from cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jsbms.jp [jsbms.jp]
- 3. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Summary of the AMPK and mTOR signaling pathways [pfocr.wikipathways.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. neb.com [neb.com]
- 11. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.unito.it [iris.unito.it]
- 17. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - OAK Open Access Archive [oak.novartis.com]
- 21. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel mass assay to measure phosphatidylinositol-5-phosphate from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the PI5P4Kα Signaling Pathway
This guide provides a comprehensive overview of the Phosphatidylinositol 5-Phosphate 4-Kinase Alpha (PI5P4Kα) signaling pathway, detailing its core mechanisms, regulation, and involvement in cellular processes. The information is presented to support research and drug development efforts targeting this critical enzyme.
Core Function and Mechanism
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[1][2]. This is considered an alternative pathway to the canonical synthesis of PI(4,5)P2, which primarily occurs through the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) by PI4P 5-kinases (PI4P5Ks)[3][4]. While the canonical pathway is responsible for the majority of PI(4,5)P2 at the plasma membrane, the PI5P4K pathway generates distinct pools of PI(4,5)P2 at intracellular membranes, including the endosomes, lysosomes, Golgi apparatus, endoplasmic reticulum, and nucleus[1][4].
The PI5P4K family in mammals consists of three isoforms: PI5P4Kα (encoded by the PIP4K2A gene), PI5P4Kβ (encoded by PIP4K2B), and PI5P4Kγ (encoded by PIP4K2C)[1][5]. Among these, PI5P4Kα is the most catalytically active isoform[3][6][7]. These kinases are unique in their ability to utilize both ATP and GTP as phosphate donors[8][9].
Regulation of PI5P4Kα Activity
The activity of PI5P4Kα is regulated by various mechanisms, including protein-protein interactions and post-translational modifications. For instance, under conditions of oxidative stress, both PI5P4Kα and PI5P4Kβ interact with the prolyl isomerase Pin1, leading to the inhibition of their catalytic activity[2]. This interaction is dependent on p38-MAPK[2].
Downstream Signaling and Cellular Functions
The localized production of PI(4,5)P2 by PI5P4Kα at intracellular membranes has significant implications for various cellular processes:
-
mTORC1 Signaling: PI5P4Kα plays a crucial role in regulating the mTOR complex 1 (mTORC1) signaling pathway, a key regulator of cell growth and metabolism[1][10]. Inhibition of PI5P4Kα can lead to the suppression of mTORC1 signaling[1][3]. This is evidenced by the upregulation of TFEB target genes, a marker for the loss of mTORC1 activity, following the depletion of PI5P4Kα[1].
-
Androgen Receptor (AR) Signaling: In prostate cancer, PI5P4Kα has been shown to influence androgen receptor (AR) signaling[1][4]. There is an inverse correlation between PIP4K2A transcript expression and the AR signature score in prostate cancer datasets[1][4].
-
Metabolic Regulation: PI5P4Kα is involved in regulating cellular metabolism, particularly under conditions of metabolic stress[1][3]. It plays a role in lipid homeostasis by facilitating the formation of membrane contacts between lysosomes and peroxisomes, which is essential for cholesterol transport[9].
-
Autophagy: PI5P4Kα has been implicated in the regulation of autophagy[6][10].
Role in Cancer
PI5P4Kα is increasingly recognized as a significant player in cancer biology, with its role being particularly prominent in prostate cancer and acute myeloid leukemia (AML)[1][2][5].
-
Prostate Cancer: PI5P4Kα supports prostate cancer cell survival and metabolic adaptation, especially during androgen deprivation therapy[1][4]. Its inhibition exposes a metabolic vulnerability in prostate cancer cells[1].
-
Acute Myeloid Leukemia (AML): PI5P4Kα is required for the survival and proliferation of AML cells but not for normal hematopoietic stem and progenitor cells, suggesting it is essential for the rewired signaling in cancer cells[5].
-
p53-Null Tumors: Genetic studies have shown that PI5P4Kα and PI5P4Kβ are essential for the development of tumors in mice with a germline deletion of the p53 tumor suppressor gene[3]. Pharmacological inhibition of PI5P4Kα/β is selectively toxic to p53-null tumor cells[3].
PI5P4Kα as a Drug Target
The critical role of PI5P4Kα in cancer has made it an attractive target for drug development[5][8][11][12][13][14][15]. Several small molecule inhibitors targeting PI5P4Kα have been developed and are being investigated for their therapeutic potential[13][14][15].
Quantitative Data
The following tables summarize key quantitative data related to the PI5P4Kα signaling pathway.
Table 1: PI5P4Kα Inhibitor Activity
| Inhibitor | Target(s) | IC50 (PI5P4Kα) | Cell-based Assay Potency | Reference |
|---|---|---|---|---|
| ARUK2002821 | PI5P4Kα selective | pIC50 = 8.0 | Sub-micromolar target engagement | [14][16] |
| CVM-05-002 | PI5P4Kα, PI5P4Kβ | 0.27 µM | Not specified | [15] |
| PI5P4Kα-IN-1 | PI5P4Kα, PI5P4Kβ | 2 µM | Not specified | [15] |
| THZ-P1-2 | Pan-PI5P4K | 1.34 µM | Anti-proliferative activity in AML/ALL | [13][14][15] |
| CC260 | PI5P4Kα, PI5P4Kβ | Not specified | Reduced proliferation in p53 null cancer cells | [13][14] |
| ARUK2007145 | PI5P4Kα, PI5P4Kγ | pIC50 = 7.3 | Cell-active |[15] |
Table 2: Gene Expression Correlations in Prostate Cancer
| Gene | Correlation with AR Signature Score | Dataset | P-value | N | Reference |
|---|---|---|---|---|---|
| PIP4K2A | Inverse | PRAD-TCGA | 4.9 x 10-16 | 333 | [1][4] |
| PIP4K2A | Inverse | SU2C | 5.1 x 10-6 | 149 | [1][4] |
| PIP4K2B | No correlation | Not specified | Not significant | Not specified | [1] |
| PIP4K2C | No correlation | Not specified | Not significant | Not specified |[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are outlines of common experimental protocols used to study the PI5P4Kα pathway.
PI5P4Kα Kinase Activity Assay
This assay measures the enzymatic activity of PI5P4Kα by quantifying the production of ADP, a byproduct of the kinase reaction.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method for measuring kinase activity.
-
Protocol Outline:
-
Prepare a reaction mix containing the PI5P4Kα enzyme, the lipid substrate PI5P, and ATP in a suitable kinase buffer.
-
Add the test compound (inhibitor) at various concentrations.
-
Incubate the reaction mixture to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP concentration and, therefore, the kinase activity.
-
Western Blotting for Pathway Component Analysis
Western blotting is used to detect and quantify the levels of specific proteins in a sample, providing insights into the activation state of signaling pathways.
-
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol Outline:
-
Lyse cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-S6K, phospho-4E-BP1 to assess mTORC1 activity).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Immunofluorescence for Subcellular Localization
Immunofluorescence allows for the visualization of the subcellular localization of proteins and lipids.
-
Principle: Cells are fixed and permeabilized, and then specific antibodies are used to label the target molecule. A fluorescently tagged secondary antibody is then used for visualization with a fluorescence microscope.
-
Protocol Outline:
-
Grow cells on coverslips.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the target (e.g., PI5P4Kα, LAMP1 for lysosomes, or an antibody against PI(4,5)P2).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the localization of the target using a confocal or fluorescence microscope.
-
-
References for detailed protocols: [1]
Protein-Protein Interaction Studies
Several techniques can be employed to investigate the interaction of PI5P4Kα with other proteins.
-
Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that interact with a specific protein of interest in a cell lysate. An antibody against the "bait" protein is used to pull down the protein and its binding partners, which are then identified by Western blotting or mass spectrometry[19][20].
-
Yeast Two-Hybrid (Y2H): A genetic method to detect protein-protein interactions in yeast. The interaction between two proteins brings together a DNA-binding domain and an activation domain of a transcription factor, leading to the expression of a reporter gene[2][20][21].
-
Pull-down Assays: An in vitro method where a tagged "bait" protein is immobilized on beads and incubated with a cell lysate. Interacting "prey" proteins are captured and subsequently identified[19].
Visualizations
The following diagrams illustrate key aspects of the PI5P4Kα signaling pathway and experimental workflows.
References
- 1. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring phosphatidylinositol 5-phosphate 4-kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Evolutionarily conserved structural changes in phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) isoforms are responsible for differences in enzyme activity and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expanding role of PI5P4Ks in cancer: A promising druggable target | Semantic Scholar [semanticscholar.org]
- 12. PI5P4K inhibitors: promising opportunities and challenges | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00039G [pubs.rsc.org]
- 17. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - OAK Open Access Archive [oak.novartis.com]
- 18. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 20. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 21. berthold.com [berthold.com]
An In-Depth Technical Guide to Phosphatidylinositol 5-Phosphate 4-Kinase Alpha (PI5P4Kα): Substrates, Products, and Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα), encoded by the PIP4K2A gene, is a critical lipid kinase involved in the non-canonical synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Unlike the canonical plasma membrane pathway, PI5P4Kα generates distinct intracellular pools of PI(4,5)P₂ on the surfaces of organelles, playing a pivotal role in regulating cellular metabolism, stress responses, and key signaling pathways such as mTORC1. Due to its heightened importance in cancer cells, particularly those with p53 mutations, PI5P4Kα is emerging as a significant target for therapeutic intervention. This guide provides a comprehensive overview of the enzymatic function of PI5P4Kα, its substrates and products, its role in cellular signaling, quantitative kinetic data, and detailed experimental protocols for its study.
Core Enzymatic Reaction: Substrates and Products
The primary function of the PI5P4K family is to catalyze the phosphorylation of a phosphoinositide substrate.[1] PI5P4Kα is the most catalytically active of the three mammalian isoforms (α, β, and γ).[2]
-
Primary Substrate : The principal lipid substrate for PI5P4Kα is Phosphatidylinositol 5-phosphate (PtdIns5P or PI-5-P).[1] The enzyme specifically recognizes this minor phospholipid.
-
Co-substrate/Phospho-donor : PI5P4Kα utilizes Adenosine triphosphate (ATP) as the phosphate donor for the kinase reaction.
-
Product : The enzymatic reaction yields Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂ or PI(4,5)P₂).[1]
-
By-product : The corresponding by-product from the transfer of the gamma-phosphate of ATP is Adenosine diphosphate (ADP) .
This reaction is central to a specialized pathway that generates PI(4,5)P₂ in specific subcellular locations, distinct from the bulk synthesis that occurs at the plasma membrane.[1]
Quantitative Enzymatic and Inhibition Data
The enzymatic activity of PI5P4Kα has been characterized to determine its affinity for substrates and its catalytic rate. Furthermore, its emergence as a therapeutic target has led to the development of numerous small molecule inhibitors with varying potencies.
Michaelis-Menten Kinetic Parameters
The following table summarizes the key kinetic constants for human PI5P4Kα.
| Parameter | Substrate | Value | Notes |
| Km | ATP | 3.94 µM | The Michaelis constant for the co-substrate ATP.[2] |
| Km | PI-5-P | Not Reported | The Michaelis constant for the lipid substrate is not readily available in the cited literature. |
| kcat | - | 1.05 x 10-2 s-1 | The turnover number, representing the number of substrate molecules converted per enzyme site per second.[2] |
Inhibitor Potency
A growing number of inhibitors targeting PI5P4Kα have been developed. The table below lists several compounds and their reported potencies.
| Inhibitor | Potency Metric | Value (nM) | Assay Type |
| CC260 | Ki | 40 | Not Specified |
| THZ-P1-2 | IC50 | 190 | ADP-Glo |
| CVM-05-002 | IC50 | 270 | Not Specified |
| PI5P4Ks-IN-3 | IC50 | 1,340 | Not Specified |
| PIP4K-IN-a131 | IC50 | 1,900 | Not Specified |
| PI5P4Kα-IN-1 | IC50 | 2,000 | Not Specified |
Signaling Pathways and Cellular Function
PI5P4Kα is a key component of a "non-canonical" phosphoinositide signaling pathway that operates on intracellular membranes, contrasting with the canonical pathway where PI(4,5)P₂ is primarily synthesized from PI-4-P at the plasma membrane.[1] The localized pools of PI(4,5)P₂ generated by PI5P4Kα are crucial for intercellular communication and metabolic regulation.
Key Functions and Locations:
-
Organellar Membranes : PI5P4Kα-generated PI(4,5)P₂ is found at the membranes of lysosomes, peroxisomes, endosomes, and the endoplasmic reticulum.[1][3]
-
Metabolic Homeostasis : The kinase is essential for metabolic processes. For instance, peroxisomal PI(4,5)P₂ is required for the formation of membrane contact sites between peroxisomes and lysosomes, a step that is critical for the transport of cholesterol.
-
mTORC1 Regulation : PI5P4Kα activity is closely linked to the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and metabolism. PI5P4Kα is often found colocalized with mTORC1 at the lysosome.
-
Stress Response and Cancer : The PI5P4K pathway is a crucial stress-response node. Cancer cells, particularly those lacking the tumor suppressor p53, exhibit a heightened dependency on PI5P4Kα for survival, making it a synthetic lethal target.
-
Upstream Regulation : The activity of PI5P4Kα can be directly inhibited by the core Hippo pathway kinases, MST1 and MST2, providing a link between metabolic state and the Hippo growth control pathway.
Experimental Protocols
Characterizing the activity and function of PI5P4Kα requires robust in vitro and cellular assays. Below are detailed methodologies for two key experiments.
In Vitro Kinase Activity Assay (ADP-Glo™)
This homogeneous, luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity. It is highly suitable for high-throughput screening (HTS).
Materials:
-
Recombinant purified PI5P4Kα enzyme
-
PI-5-P lipid substrate (e.g., as small unilamellar vesicles with a carrier lipid like DPPS)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1% CHAPS)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well or 1536-well assay plates
-
Plate-reading luminometer
Methodology:
-
Enzyme/Substrate/Inhibitor Preparation :
-
Prepare a solution of PI5P4Kα enzyme and PI-5-P substrate in kinase buffer.
-
Dispense this mixture into the wells of the assay plate (e.g., 1 µL for a 1536-well format).
-
Using a pintool or acoustic dispenser, transfer test compounds (inhibitors) or DMSO (vehicle control) to the appropriate wells (e.g., 23 nL).
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation :
-
Initiate the kinase reaction by adding a defined concentration of ATP solution to all wells (e.g., 1 µL of 5 µM final concentration).
-
Incubate the reaction for 1 hour at room temperature.
-
-
ATP Depletion :
-
Stop the kinase reaction and deplete the remaining unconsumed ATP by adding ADP-Glo™ Reagent (e.g., 2 µL). This reagent contains an ADP-dependent kinase that consumes ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP Detection and Signal Generation :
-
Add Kinase Detection Reagent (e.g., 4 µL), which contains luciferase and luciferin. The enzyme in this reagent uses the ADP generated by PI5P4Kα to synthesize ATP, which is then used by luciferase to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition :
-
Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the ADP concentration and thus to PI5P4Kα activity.
-
Immunofluorescence Staining of Intracellular PI(4,5)P₂
This method allows for the visualization of the subcellular localization of the PI(4,5)P₂ pools generated by PI5P4Kα. The key to specifically detecting intracellular pools is the use of a mild permeabilization agent that does not disrupt the plasma membrane as harshly as stronger detergents.
Materials:
-
Cells grown on glass coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Quenching/Rinsing Buffer: 50 mM NH₄Cl in PBS
-
Permeabilization Buffer: 20 µM Digitonin in Buffer A (20 mM PIPES, pH 6.8, 137 mM NaCl, 2.7 mM KCl)
-
Blocking Buffer: 5% Normal Goat Serum in Buffer A
-
Primary Antibody: Anti-PI(4,5)P₂ mouse monoclonal antibody
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI
-
Mounting Medium
Methodology:
-
Cell Fixation :
-
Rinse cells briefly with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Rinse the cells with 50 mM NH₄Cl in PBS to quench any remaining formaldehyde.
-
-
Permeabilization :
-
Gently permeabilize the cells with 20 µM Digitonin in Buffer A for 5 minutes at room temperature. This concentration is optimized to permeabilize intracellular membranes while largely preserving the plasma membrane, allowing antibodies to access organellar pools of PI(4,5)P₂.
-
-
Blocking :
-
Wash the cells with Buffer A.
-
Block non-specific antibody binding by incubating the coverslips in Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Antibody Incubation :
-
Incubate the cells with the primary anti-PI(4,5)P₂ antibody, diluted in Blocking Buffer, for 1-2 hours at room temperature (or overnight at 4°C).
-
Wash the cells three times with Buffer A (5 minutes per wash).
-
Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting :
-
Wash the cells three times with Buffer A.
-
Incubate with DAPI for 5-10 minutes to stain the nuclei.
-
Rinse the coverslips a final time with PBS and then with distilled water.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging :
-
Visualize the stained cells using a confocal fluorescence microscope. The resulting images will show the localization of PI(4,5)P₂ within intracellular compartments.
-
References
- 1. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutionarily conserved structural changes in phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) isoforms are responsible for differences in enzyme activity and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of PI5P4Kγ Inhibitor: PI5P4Ks-IN-2
Note on Nomenclature: The initial request specified "PI5P4K-A-IN-2," suggesting a focus on the alpha isoform of Phosphatidylinositol 5-Phosphate 4-Kinase. However, a comprehensive review of the scientific literature indicates that the more accurately referenced and studied compound is PI5P4Ks-IN-2 , which demonstrates notable selectivity as an inhibitor of the gamma isoform (PI5P4Kγ). This document will focus on the discovery and development of PI5P4Ks-IN-2.
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] This conversion is a key step in the phosphoinositide signaling pathway, which governs a multitude of cellular processes including cell growth, proliferation, and survival.[3][4] The PI5P4K family consists of three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively.[1][4] Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer and metabolic disorders, making these enzymes attractive therapeutic targets.[3][5][6] PI5P4Ks-IN-2 has emerged as a valuable chemical probe for studying the function of PI5P4Kγ, exhibiting selectivity for this isoform.
Quantitative Data Summary
The inhibitory activity and binding affinity of PI5P4Ks-IN-2 against the PI5P4K isoforms have been characterized using various biochemical assays. The key quantitative data are summarized in the table below.
| Target Isoform | Assay Type | Value | Reference |
| PI5P4Kα | Inhibition (pIC50) | <4.3 | [7] |
| PI5P4Kβ | Inhibition (pIC50) | <4.6 | [7] |
| PI5P4Kγ | Inhibition (pIC50) | 6.2 | [7] |
| PI5P4Kγ | Binding (Ki) | 68 nM | [7] |
| PI5P4Kβ | Binding (Ki) | >30,000 nM | [7] |
pIC50: The negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency. Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower value indicates a higher binding affinity.
Signaling Pathway
The PI5P4K signaling pathway is integral to the regulation of phosphoinositide metabolism. PI5P4Ks catalyze the phosphorylation of PI5P to generate PI(4,5)P2, a critical signaling molecule and precursor to other second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This pathway intersects with other major signaling networks, including the mTOR and Hippo pathways, thereby influencing cell growth, proliferation, and apoptosis.[3][8]
Caption: PI5P4Kγ signaling pathway and its inhibition by PI5P4Ks-IN-2.
Experimental Protocols
The characterization of PI5P4Ks-IN-2 involved a series of biochemical and cellular assays to determine its potency, selectivity, and cellular effects. Below are detailed methodologies for key experiments.
This assay measures the enzymatic activity of PI5P4K by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate PI5P.
Materials:
-
Recombinant human PI5P4Kα, PI5P4Kβ, or PI5P4Kγ
-
Phosphatidylinositol 5-phosphate (PI5P) substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
PI5P4Ks-IN-2 (or other test compounds)
-
Stop solution (e.g., 4 N HCl)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Prepare a kinase reaction mixture containing the respective PI5P4K isoform, PI5P substrate, and kinase reaction buffer.
-
Add varying concentrations of PI5P4Ks-IN-2 to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding the stop solution.
-
Extract the lipid products.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled PI(4,5)P2 produced using a phosphorimager.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]
This assay determines the effect of PI5P4Ks-IN-2 on the proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., leukemia cell lines)
-
Cell culture medium and supplements
-
PI5P4Ks-IN-2
-
96-well or 384-well clear-bottom white plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed the cells in the multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PI5P4Ks-IN-2 for a specified duration (e.g., 72 hours).[10]
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Experimental Workflow
The discovery and development of a kinase inhibitor like PI5P4Ks-IN-2 typically follows a structured workflow, from initial hit identification to in-depth cellular characterization.
Caption: A generalized workflow for the discovery and development of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 25 Years of PI5P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for PI5P4Kα
These application notes provide a detailed protocol for conducting an in vitro kinase assay for Phosphatidylinositol 5-Phosphate 4-Kinase Alpha (PI5P4Kα), a key enzyme in phosphoinositide metabolism. This protocol is intended for researchers, scientists, and drug development professionals investigating the activity of PI5P4Kα and screening for its inhibitors.
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] This conversion is a critical step in cellular signaling, regulating processes such as cell growth, metabolism, and survival.[3][4] The alpha isoform, PI5P4Kα, is of particular interest as a therapeutic target in cancer and metabolic disorders.[2][5] In vitro kinase assays are essential tools for identifying and characterizing inhibitors of PI5P4Kα.
Signaling Pathway
PI5P4Kα is a key enzyme in the phosphoinositide signaling pathway. It catalyzes the conversion of PI(5)P to PI(4,5)P2, a versatile signaling molecule.[1] PI(4,5)P2, in turn, is a substrate for phosphoinositide 3-kinases (PI3Ks), which produce phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), a critical activator of the AKT/mTOR signaling pathway.[1][6] This pathway is frequently deregulated in cancer.[6] Additionally, PI5P4Kα activity has been linked to the regulation of mTOR Complex 1 (mTORC1) signaling and cellular stress responses.[3][4]
Figure 1: Simplified PI5P4Kα signaling pathway.
Experimental Protocols
Two primary methods for in vitro PI5P4Kα kinase assays are described below: a radiometric assay and a bioluminescence-based assay. The choice of assay depends on the available equipment, desired throughput, and sensitivity.
Protocol 1: Radiometric [γ-³²P]-ATP Kinase Assay
This method directly measures the incorporation of a radiolabeled phosphate group onto the lipid substrate.
Materials:
-
Recombinant human PI5P4Kα enzyme
-
Phosphatidylinositol 5-phosphate (PI(5)P)
-
Phosphatidylserine (PS)
-
[γ-³²P]-ATP
-
ATP
-
Kinase Assay Buffer (20 mM HEPES pH 7.3, 10 mM MgCl₂)
-
Stopping Solution (12N HCl)
-
Thin-Layer Chromatography (TLC) plates
-
TLC developing solvent
-
Phosphorimager or autoradiography film
Procedure:
-
Substrate Preparation: Prepare unilamellar liposomes by mixing PI(5)P and PS (1:2 molar ratio), drying the mixture, and resuspending in the assay buffer.[1] The suspension should be sonicated and passed through a 0.2-μm extruder to create consistent liposomes.[1]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
40 µM PI(5)P/PS liposomes
-
0.4 µg/mL PI5P4Kα enzyme
-
20 µM ATP
-
10 µCi [γ-³²P]-ATP
-
Kinase Assay Buffer to a final volume of 50 µL.[1]
-
-
Inhibitor Addition (Optional): For inhibitor screening, add the desired concentration of PI5P4K-A-IN-2 or other test compounds to the reaction mixture and incubate for 15 minutes before initiating the reaction.
-
Initiation and Incubation: Initiate the reaction by adding the ATP/[γ-³²P]-ATP mix. Incubate the reaction for 1 hour at room temperature.[1]
-
Termination: Stop the reaction by adding 5 µL of 12N HCl.[1]
-
Lipid Extraction and TLC: Extract the lipids and spot them onto a TLC plate. Develop the TLC plate using an appropriate solvent system to separate the product (PI(4,5)P₂) from the substrate (PI(5)P) and free ATP.
-
Detection and Analysis: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled product. Quantify the amount of PI(4,5)P₂ formed to determine kinase activity.
Protocol 2: ADP-Glo™ Bioluminescence Kinase Assay
This is a homogeneous, high-throughput assay that measures the amount of ADP produced during the kinase reaction.[7] The amount of ADP is detected via a coupled luciferase reaction, resulting in a luminescent signal that is inversely proportional to the amount of ATP remaining and directly proportional to kinase activity.[8]
Materials:
-
Recombinant human PI5P4Kα enzyme
-
D-myo-di16-PtIns(5)P (substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% CHAPS)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, solid-bottom 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare the PI5P4Kα enzyme and substrate (D-myo-di16-PtIns(5)P) in the kinase assay buffer. Prepare the ATP solution in the same buffer.
-
Reaction Setup:
-
Initiation and Incubation: Initiate the reaction by adding 1 µL of ATP solution.[7] Incubate the plate at room temperature for 1 hour.[7]
-
ADP Detection:
-
Add 2 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7] Incubate for 40 minutes at room temperature.[7]
-
Add 4 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[7] Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition: Read the luminescence signal using a plate reader.[7] The luminescent signal is proportional to the amount of ADP produced and thus to the PI5P4Kα activity.
Experimental Workflow
The general workflow for performing a PI5P4Kα in vitro kinase assay, particularly for inhibitor screening, is outlined below.
Figure 2: General workflow for an in vitro PI5P4Kα kinase assay.
Data Presentation
The quantitative data for PI5P4Kα in vitro kinase assays can be summarized in a table for easy comparison of different assay conditions or inhibitor potencies.
| Parameter | Radiometric Assay | ADP-Glo™ Assay | Reference |
| Enzyme Concentration | 0.4 µg/mL | 2 µg/mL | [1][10] |
| Substrate (PI(5)P) | 40 µM | 100 µM | [1][10] |
| ATP Concentration | 20 µM | 10 µM | [1][10] |
| Incubation Time | 1 hour | 1 hour | [1][7] |
| Incubation Temperature | Room Temperature | Room Temperature | [1][7] |
| Detection Method | Autoradiography/Phosphorimaging | Luminescence | [1][7] |
Inhibitor Potency:
For inhibitor screening, the half-maximal inhibitory concentration (IC₅₀) is a key parameter. For example, a hypothetical inhibitor "PI5P4K-A-IN-2" would be tested at various concentrations to determine its IC₅₀ value against PI5P4Kα. While specific data for a compound named "PI5P4K-A-IN-2" is not available, another compound, PI5P4Ks-IN-2, shows a pIC₅₀ of <4.3 for PI5P4Kα.[11]
| Inhibitor | Target | pIC₅₀ | IC₅₀ | Reference |
| PI5P4Ks-IN-2 | PI5P4Kα | < 4.3 | > 50 µM | [11] |
| PI5P4Ks-IN-2 | PI5P4Kβ | < 4.6 | > 25 µM | [11] |
| PI5P4Ks-IN-2 | PI5P4Kγ | 6.2 | 0.63 µM | [11] |
Note: pIC₅₀ is the negative logarithm of the IC₅₀ value in molar. A higher pIC₅₀ value indicates a more potent inhibitor.
Conclusion
The provided protocols offer robust methods for assessing the in vitro activity of PI5P4Kα and for screening potential inhibitors. The choice between the radiometric and bioluminescence-based assay will depend on the specific needs of the research, with the ADP-Glo™ assay being particularly well-suited for high-throughput screening applications. Careful optimization of assay conditions is recommended to ensure reliable and reproducible results.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI(4)P 5-Kinase (PIP5KI) Activity Assay - Echelon Biosciences [echelon-inc.com]
- 9. pnas.org [pnas.org]
- 10. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of PI5P4Kα Inhibitors in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is vital for a multitude of cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. The PI5P4K family consists of three isoforms: α, β, and γ (encoded by PIP4K2A, PIP4K2B, and PIP4K2C, respectively). Dysregulation of PI5P4K activity has been implicated in various diseases, most notably cancer, making these enzymes attractive targets for therapeutic intervention.[1][2]
This document provides detailed application notes and protocols for the use of a representative PI5P4Kα inhibitor, referred to here as PI5P4Kα-IN-1, in cell culture experiments. While the specific nomenclature "PI5P4K-A-IN-2" did not correspond to a widely documented inhibitor in the public domain, the information herein is based on well-characterized inhibitors of the alpha isoform and is intended to serve as a comprehensive guide for researchers.
Mechanism of Action and Signaling Pathways
PI5P4Kα catalyzes the phosphorylation of PI5P to generate PI(4,5)P2.[3][4] This pool of PI(4,5)P2 is distinct from that generated at the plasma membrane and is thought to be important at intracellular locations. Inhibition of PI5P4Kα leads to an accumulation of its substrate, PI5P, and a localized reduction in PI(4,5)P2. These changes in phosphoinositide levels impact several downstream signaling pathways critical for cancer cell proliferation and survival.
Key signaling pathways affected by PI5P4Kα inhibition include:
-
mTORC1 Signaling: PI5P4Kα has been shown to be a positive regulator of mTORC1 signaling. Inhibition of PI5P4Kα can lead to the suppression of mTORC1 activity, a central regulator of cell growth and proliferation.[5]
-
Autophagy: PI5P4Kα/β are necessary for the proper completion of autophagy. Inhibition can lead to defects in autophagosome clearance, a process that cancer cells often rely on for survival under metabolic stress.[6]
-
p53-mutant Cancer Cell Viability: There is a synthetic lethal interaction between PI5P4K and the tumor suppressor p53. Inhibition of PI5P4Kα/β has been shown to selectively kill cancer cells with p53 mutations, a common feature in many human cancers.[2][7]
-
Energy Metabolism: Pharmacological inhibition of PI5P4Kα/β can disrupt cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[7]
Below is a diagram illustrating the central role of PI5P4Kα in cellular signaling.
Quantitative Data Summary
The following tables summarize the in vitro and cellular activities of representative PI5P4Kα inhibitors. This data is compiled from various sources and is intended for comparative purposes.
Table 1: In Vitro Inhibitory Activity
| Inhibitor Name | Target(s) | IC50 / pIC50 / Ki | Reference(s) |
| PI5P4Kα-IN-1 | PI5P4Kα, PI5P4Kβ | IC50: 2 µM (PI5P4Kα), 9.4 µM (PI5P4Kβ) | [1] |
| CC260 | PI5P4Kα, PI5P4Kβ | Ki: 40 nM (PI5P4Kα), 30 nM (PI5P4Kβ) | [1] |
| CVM-05-002 | PI5P4Kα, PI5P4Kβ | IC50: 0.27 µM (PI5P4Kα), 1.7 µM (PI5P4Kβ) | [1] |
| PI5P4Ks-IN-2 | PI5P4Kγ (primary) | pIC50: <4.3 (PI5P4Kα), <4.6 (PI5P4Kβ), 6.2 (PI5P4Kγ) | [1][8] |
| THZ-P1-2 (pan) | PI5P4Kα, β, γ | Covalent inhibitor, low micromolar IC50s in cell proliferation assays | [6] |
Table 2: Cellular Activity of PI5P4Kα Inhibitors
| Cell Line | Inhibitor | Concentration Range | Effect | Reference(s) |
| BT474 (Breast Cancer) | CC260 | Dose-dependent | Increased AMPK activation, reduced mTORC1 activity, decreased cell survival under serum starvation | [7] |
| p53-null tumor cells | CC260 | Not specified | Selective toxicity | [7] |
| AML/ALL cell lines | THZ-P1-2 | Low micromolar | Anti-proliferative activity | [6] |
| LNCaP (Prostate Cancer) | siPIP4K2A | N/A (siRNA) | Suppression of mTORC1 signaling | [5] |
Experimental Protocols
Below are detailed protocols for common cell culture experiments using PI5P4Kα inhibitors.
Protocol 1: Cell Viability/Proliferation Assay
This protocol outlines a standard method for assessing the effect of a PI5P4Kα inhibitor on cancer cell viability using a reagent such as CellTiter-Glo®.
Materials:
-
Cancer cell line of interest (e.g., BT474, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PI5P4Kα inhibitor (e.g., PI5P4Kα-IN-1) dissolved in DMSO
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Workflow Diagram:
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare a serial dilution of the PI5P4Kα inhibitor in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Add 100 µL of the diluted inhibitor to the respective wells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol describes how to assess the impact of PI5P4Kα inhibition on downstream signaling pathways, such as the mTORC1 pathway, by measuring the phosphorylation status of key proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PI5P4Kα inhibitor dissolved in DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Workflow Diagram:
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the PI5P4Kα inhibitor at the desired concentrations and for the appropriate time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) and the total protein levels.
Conclusion
Inhibitors of PI5P4Kα represent a promising class of targeted therapies for various cancers. The protocols and data presented in this document provide a framework for researchers to investigate the cellular effects of PI5P4Kα inhibition. It is crucial to carefully select the appropriate inhibitor, cell lines, and experimental conditions to obtain meaningful and reproducible results. As research in this area continues to evolve, a deeper understanding of the roles of PI5P4K isoforms in health and disease will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Autophagy with PI5P4K-A-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI5P4K-A-IN-2 is a potent pan-inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinases (PI5P4K), encompassing the α, β, and γ isoforms. These kinases play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Emerging evidence highlights the involvement of PI5P4K in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Specifically, inhibition of PI5P4K has been shown to impair the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a blockage of the autophagic flux. This makes PI5P4K-A-IN-2 a valuable tool for investigating the molecular mechanisms of autophagy and for exploring potential therapeutic strategies targeting this pathway in various diseases, including cancer and neurodegenerative disorders.
These application notes provide a comprehensive overview of PI5P4K-A-IN-2, including its mechanism of action, quantitative data, and detailed protocols for its use in studying autophagy.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of PI5P4K-A-IN-2 against the different PI5P4K isoforms.
| Target Isoform | pIC50 | IC50 (µM) |
| PI5P4Kα | <4.3 | >50 |
| PI5P4Kβ | <4.6 | >25 |
| PI5P4Kγ | 6.2 | 0.63 |
| PI5P4Kγ+ | 0.32 | >478 |
Note: The pIC50 values were obtained from supplier datasheets. IC50 values are calculated from pIC50 (-log(IC50)). A lower pIC50 corresponds to a higher IC50 and lower potency. The data indicates that PI5P4K-A-IN-2 is most potent against the PI5P4Kγ isoform.
Signaling Pathway
Inhibition of PI5P4K disrupts the late stages of autophagy by hindering the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes, which can be monitored by observing the levels of autophagy markers such as LC3-II. The subsequent block in autophagic degradation can impact cellular homeostasis and trigger downstream signaling events, including the suppression of mTORC1 and the activation of the transcription factor TFEB, a master regulator of lysosomal biogenesis and autophagy.
Caption: PI5P4K inhibition blocks autophagosome-lysosome fusion.
Experimental Protocols
The following are representative protocols for studying the effects of PI5P4K-A-IN-2 on autophagy in cultured cells. Note: These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Analysis of Autophagic Flux by Western Blotting for LC3-II
This protocol measures the accumulation of LC3-II, a marker for autophagosomes, in the presence and absence of a lysosomal inhibitor to assess autophagic flux.
Materials:
-
PI5P4K-A-IN-2 (prepare a stock solution in DMSO, e.g., 10 mM)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Bafilomycin A1 or Chloroquine (lysosomal inhibitors)
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment:
-
Allow cells to adhere overnight.
-
The next day, treat the cells with PI5P4K-A-IN-2 at various concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.
-
For each concentration of PI5P4K-A-IN-2 and the vehicle control, prepare a parallel set of wells and co-treat with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the PI5P4K-A-IN-2 treatment. The total treatment time with PI5P4K-A-IN-2 can range from 6 to 24 hours, depending on the cell type.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control like β-actin.
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II levels to the loading control. An increase in LC3-II levels in the presence of PI5P4K-A-IN-2, which is further enhanced by co-treatment with a lysosomal inhibitor, indicates a blockage in autophagic flux.
Caption: Workflow for assessing autophagic flux via Western Blot.
Protocol 2: Immunofluorescence Analysis of LC3 Puncta Formation
This protocol visualizes the accumulation of autophagosomes (LC3 puncta) within cells treated with PI5P4K-A-IN-2.
Materials:
-
PI5P4K-A-IN-2
-
Cells grown on glass coverslips in 24-well plates
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 24-well plates.
-
Treat cells with PI5P4K-A-IN-2 at the desired concentrations and for the desired time, including a DMSO vehicle control.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-LC3B antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of LC3 puncta in PI5P4K-A-IN-2-treated cells compared to the control indicates an accumulation of autophagosomes.
Caption: Workflow for visualizing LC3 puncta by immunofluorescence.
Safety and Handling
PI5P4K-A-IN-2 is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Storage and Stability
Store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Conclusion
PI5P4K-A-IN-2 is a valuable chemical probe for dissecting the role of PI5P4K in autophagy. By inhibiting PI5P4K, researchers can induce a block in autophagosome-lysosome fusion, providing a model system to study the consequences of impaired autophagic clearance. The protocols provided here offer a framework for utilizing PI5P4K-A-IN-2 to investigate the intricate mechanisms of autophagy and its implications in health and disease.
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a small molecule with its protein target within a cellular environment.[1][2] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[3] When a protein binds to a ligand, its resistance to thermal denaturation increases. In a CETSA experiment, cells or cell lysates are treated with a compound of interest and then subjected to a temperature gradient. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry.[4][5] A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]
PI5P4Kγ: A Therapeutic Target
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including signal transduction, membrane trafficking, and metabolic regulation.[7] The family consists of three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. These enzymes catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[7]
PI5P4Kγ, in particular, has been implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target.[1][8] It is involved in regulating autophagy and mTORC1 signaling.[8]
PI5P4K-A-IN-2: A Selective PI5P4Kγ Inhibitor
PI5P4K-A-IN-2 is a selective inhibitor of PI5P4Kγ.[9] It exhibits a non-ATP-competitive, allosteric binding mode, which can offer advantages in terms of selectivity over other kinases.[3][8] The allosteric binding site is located remotely from the ATP-binding pocket.[8] This application note provides a detailed protocol for utilizing CETSA to verify the target engagement of PI5P4K-A-IN-2 with PI5P4Kγ in a cellular context.
PI5P4K Signaling Pathway
PI5P4K enzymes are integral components of cellular signaling networks. A key interaction has been identified between PI5P4K and the Hippo signaling pathway.[10] The core kinases of the Hippo pathway, MST1/2, can phosphorylate and inhibit PI5P4Ks. This regulation, in turn, influences the activity of the downstream effector of the Hippo pathway, YAP.[10] This crosstalk highlights the intricate regulation of cellular growth and proliferation.
Caption: PI5P4K Signaling and Hippo Pathway Crosstalk.
Experimental Protocols
I. CETSA Melt Curve Protocol
This protocol is designed to determine the melting temperature (Tm) of PI5P4Kγ in the presence and absence of PI5P4K-A-IN-2.
Materials:
-
Cell line expressing endogenous or over-expressed PI5P4Kγ (e.g., HEK293T)
-
Cell culture medium and supplements
-
PI5P4K-A-IN-2 (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against PI5P4Kγ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with PI5P4K-A-IN-2 at a desired concentration (e.g., 10 µM) or vehicle control for 1-2 hours at 37°C.
-
-
Cell Harvesting and Washing:
-
Harvest cells by trypsinization or scraping.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Thermal Challenge:
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). A no-heat control (room temperature) should be included.
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.
-
-
Clarification of Lysates:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for PI5P4Kγ.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves.
-
Determine the Tm shift (ΔTm) between the vehicle- and inhibitor-treated samples.
-
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
II. Isothermal Dose-Response (ITDR) CETSA Protocol
This protocol is used to determine the potency of PI5P4K-A-IN-2 in stabilizing PI5P4Kγ at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells as described above.
-
Treat cells with a serial dilution of PI5P4K-A-IN-2 (e.g., 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.
-
-
Cell Harvesting and Thermal Challenge:
-
Harvest and wash the cells.
-
Heat all samples at a single, fixed temperature (e.g., the Tm determined from the melt curve experiment or a temperature that gives ~50% soluble protein in the vehicle control).
-
-
Lysis, Quantification, and Western Blotting:
-
Proceed with cell lysis, clarification of lysates, protein quantification, and Western blotting as described in the melt curve protocol.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the normalized intensity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 of target engagement.
-
Data Presentation
Table 1: CETSA Melt Curve Data for PI5P4Kγ
| Temperature (°C) | % Soluble PI5P4Kγ (Vehicle) | % Soluble PI5P4Kγ (10 µM PI5P4K-A-IN-2) |
| 40 | 100 | 100 |
| 42 | 98 | 100 |
| 44 | 95 | 99 |
| 46 | 88 | 97 |
| 48 | 75 | 92 |
| 50 | 52 | 85 |
| 52 | 30 | 70 |
| 54 | 15 | 55 |
| 56 | 5 | 35 |
| 58 | 2 | 20 |
| 60 | 1 | 10 |
| 62 | <1 | 5 |
| 64 | <1 | 2 |
Note: Data are representative and should be generated experimentally.
Table 2: Isothermal Dose-Response CETSA Data for PI5P4K-A-IN-2
| [PI5P4K-A-IN-2] (µM) | % Soluble PI5P4Kγ (at 52°C) |
| 0 (Vehicle) | 30 |
| 0.01 | 35 |
| 0.1 | 50 |
| 1 | 65 |
| 10 | 70 |
| 100 | 72 |
Note: Data are representative and should be generated experimentally to determine the EC50.
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the target engagement of small molecule inhibitors like PI5P4K-A-IN-2 in a physiologically relevant setting. The protocols and data presentation formats provided here offer a comprehensive guide for researchers to successfully implement CETSA in their drug discovery programs targeting PI5P4Kγ.
References
- 1. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of PI5P4Kα Inhibition in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling and metabolism.[1][2] The alpha isoform, PI5P4Kα (encoded by the PIP4K2A gene), has emerged as a key regulator of metabolic processes, making it a compelling target for therapeutic development, particularly in the context of cancer and metabolic disorders.[3][4] This document provides detailed application notes and experimental protocols for studying the metabolic effects of PI5P4Kα inhibition, with a focus on the selective inhibitor THZ-P1-2. While the user query specified "PI5P4K-A-IN-2," this appears to be a likely typographical error, and this document will focus on the well-characterized PI5P4Kα inhibitor, THZ-P1-2, as a representative tool compound.
PI5P4Kα catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical second messenger involved in various cellular processes.[2] Inhibition of PI5P4Kα disrupts cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[5] This disruption of metabolic pathways can selectively impact the survival of cancer cells, particularly those with p53 mutations.[5]
Featured Inhibitor: THZ-P1-2
THZ-P1-2 is a first-in-class, selective, and covalent inhibitor of the PI5P4K family, exhibiting a preference for the α isoform.[2][6] It covalently targets cysteine residues within a disordered loop of the kinase, leading to irreversible inhibition.[2] This inhibitor has been shown to disrupt autophagy and displays anti-proliferative activity in various cancer cell lines, making it a valuable tool for investigating the metabolic functions of PI5P4Kα.[2][6]
Quantitative Data
The following tables summarize the in vitro and in-cellulo activity of selected PI5P4K inhibitors.
Table 1: In Vitro Inhibitory Activity of PI5P4K Inhibitors
| Inhibitor | Target Isoform(s) | IC50 (nM) | Notes |
| THZ-P1-2 | PI5P4Kα | 190 | Covalent inhibitor.[1][2][6][7][8] |
| PI5P4Kβ | ~50% inhibition at 700 nM | [2] | |
| PI5P4Kγ | ~75% inhibition at 700 nM | [2] | |
| CC260 | PI5P4Kα/β | Not specified | Potent and selective small-molecule probe.[5] |
| ARUK2002821 | PI5P4Kα | pIC50 = 8.0 | Selective vs. other PI5P4K isoforms.[9] |
| PIP4K-IN-a131 | PIP4K2A | 1900 | Also inhibits PIP4Ks with an IC50 of 600 nM.[10] |
Table 2: Anti-proliferative Activity of THZ-P1-2 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| THP1 | Acute Monocytic Leukemia | 0.87 - 3.95 |
| SEMK2 | Acute Lymphoblastic Leukemia | 0.87 - 3.95 |
| OCI/AML-2 | Acute Myeloid Leukemia | 0.87 - 3.95 |
| HL60 | Acute Promyelocytic Leukemia | 0.87 - 3.95 |
| SKM1 | Acute Myeloid Leukemia | 0.87 - 3.95 |
| NOMO1 | Acute Myeloid Leukemia | 0.87 - 3.95 |
Signaling Pathways
Inhibition of PI5P4Kα perturbs cellular energy balance, primarily impacting the AMPK and mTORC1 signaling pathways.
Caption: PI5P4Kα inhibition disrupts energy homeostasis, activating AMPK and inhibiting mTORC1.
Experimental Protocols
The following are detailed protocols for key experiments to assess the metabolic effects of PI5P4Kα inhibition.
Protocol 1: In Vitro Kinase Assay
This protocol is for determining the IC50 of an inhibitor against PI5P4Kα.
Caption: Workflow for an in vitro kinase assay to determine inhibitor potency.
Materials:
-
Purified recombinant PI5P4Kα enzyme
-
PI5P substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., THZ-P1-2) dissolved in DMSO
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of PI5P4Kα enzyme solution to each well.
-
Incubate the plate at room temperature for 10-30 minutes to allow for inhibitor binding.
-
Prepare a reaction mixture containing PI5P substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay
This protocol measures the effect of PI5P4Kα inhibition on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., THP1)
-
Complete cell culture medium
-
Test inhibitor (e.g., THZ-P1-2)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom white assay plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blotting for AMPK and mTORC1 Signaling
This protocol assesses the activation of AMPK and inhibition of mTORC1 signaling upon PI5P4Kα inhibition.
Caption: General workflow for Western blot analysis of signaling pathways.
Materials:
-
Cells treated with PI5P4Kα inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-p70 S6 Kinase (Thr389), anti-p70 S6 Kinase, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the desired concentrations of the PI5P4Kα inhibitor for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Protocol 4: Cellular ATP Level Measurement
This protocol quantifies intracellular ATP levels as a measure of cellular energy status.
Materials:
-
Cells treated with PI5P4Kα inhibitor
-
ATP determination kit (e.g., Luminescent ATP Detection Assay Kit, Abcam)
-
96-well white plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well white plate and treat with the PI5P4Kα inhibitor as desired.
-
Follow the manufacturer's protocol for the ATP determination kit. This typically involves: a. Adding a detergent-based lysis solution to release ATP from the cells. b. Adding a substrate/enzyme mixture (luciferin/luciferase).
-
Incubate the plate at room temperature for a specified time to allow the reaction to stabilize.
-
Measure the luminescence using a plate reader.
-
Generate an ATP standard curve to determine the absolute ATP concentration in the samples.
-
Normalize the ATP levels to the total protein concentration or cell number.
Protocol 5: Autophagy Flux Assay (LC3-II Turnover)
This protocol measures the rate of autophagy by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cells treated with PI5P4Kα inhibitor
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Western blotting reagents (as in Protocol 3)
-
Primary antibody: anti-LC3B
Procedure:
-
Treat cells with the PI5P4Kα inhibitor for the desired time.
-
For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.
-
Lyse the cells and perform western blotting as described in Protocol 3.
-
Probe the membrane with an anti-LC3B antibody. Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
Quantify the intensity of the LC3-II band and normalize it to a loading control.
-
Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagy.
Protocol 6: Stable Isotope Tracing of Glucose and Glutamine
This protocol tracks the metabolic fate of key nutrients to understand how PI5P4Kα inhibition alters central carbon metabolism.
Materials:
-
Cells treated with PI5P4Kα inhibitor
-
Culture medium with and without glucose and glutamine
-
Stable isotope-labeled nutrients (e.g., [U-13C]-glucose, [U-13C, 15N]-glutamine)
-
Methanol, water, and chloroform (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells in regular medium and treat with the PI5P4Kα inhibitor.
-
Replace the medium with a medium containing the stable isotope-labeled nutrient(s) and continue the inhibitor treatment for a specified time (e.g., 4-24 hours).
-
Quickly wash the cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform metabolite extraction using a methanol/water/chloroform procedure.
-
Analyze the polar metabolite fraction by LC-MS to determine the incorporation of the stable isotopes into downstream metabolites of glycolysis, the TCA cycle, and other connected pathways.
-
Analyze the mass isotopologue distribution to infer changes in metabolic pathway activity.
Conclusion
The study of PI5P4Kα and its inhibitors, such as THZ-P1-2, provides a valuable avenue for understanding the intricate connections between lipid signaling and cellular metabolism. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the metabolic consequences of PI5P4Kα inhibition and to explore its therapeutic potential in various disease contexts. Careful experimental design and execution are crucial for obtaining robust and reproducible data in this exciting area of research.
References
- 1. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. ATP Cell Viability Luciferase Assay | SCT149 [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ATP Assays | What is an ATP Assay? [promega.jp]
Application Notes and Protocols for Streptavidin Pulldown for PI5P4K-A-IN-2 Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including cell signaling, membrane trafficking, and proliferation. Their dysregulation has been implicated in several diseases, making them attractive therapeutic targets. PI5P4K-A-IN-2 is a chemical probe that can be utilized to investigate the cellular functions of PI5P4K alpha (PI5P4Kα). To understand the mechanism of action and potential off-target effects of this inhibitor, it is essential to identify its direct protein targets within the complex cellular environment.
This document provides detailed application notes and protocols for the identification of PI5P4K-A-IN-2 targets using a streptavidin pulldown assay coupled with mass spectrometry-based proteomic analysis. This chemical proteomics approach leverages a biotinylated version of the inhibitor to capture its interacting proteins from cell lysates.
Principle of the Method
The strategy involves the synthesis of a biotin-conjugated version of PI5P4K-A-IN-2. This "bait" molecule retains its ability to bind to its protein targets. When incubated with a cell lysate, the biotinylated inhibitor forms complexes with its target proteins. These complexes are then selectively captured using streptavidin-coated beads, which have a very high affinity for biotin. After stringent washing steps to remove non-specific binders, the enriched proteins are eluted and identified by mass spectrometry. A quantitative comparison between the proteins pulled down by the biotinylated inhibitor and a control (e.g., biotin alone or a non-binding analogue) allows for the confident identification of specific interaction partners.
Signaling Pathway
The PI5P4K family of enzymes, including PI5P4Kα, are key regulators of phosphoinositide signaling. They catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This lipid second messenger is involved in a multitude of cellular processes.
Figure 1. Simplified PI5P4Kα signaling pathway and the inhibitory action of PI5P4K-A-IN-2.
Experimental Workflow
The overall experimental workflow for the identification of PI5P4K-A-IN-2 targets is depicted below. This process involves the preparation of a biotinylated probe, cell culture and lysis, affinity purification of target proteins, and their subsequent identification by mass spectrometry.
Application Note: High-Throughput Screening for PI5P4Kα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα), also known as PIP4K2A, is a lipid kinase that plays a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] Dysregulation of PI5P4Kα activity has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[2] High-throughput screening (HTS) is a key strategy for identifying novel inhibitors of PI5P4Kα that can serve as starting points for drug discovery programs.
This document provides a detailed protocol for a biochemical high-throughput screening assay designed to identify inhibitors of PI5P4Kα. The described methodology is based on the robust and widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Disclaimer: Specific high-throughput screening data and protocols for a compound designated "PI5P4K-A-IN-2" are not publicly available in the reviewed scientific literature. The following application note and protocols are based on established methodologies for the high-throughput screening of PI5P4Kα inhibitors and should be adapted as necessary for specific compounds.
Data Presentation
The following table summarizes typical quantitative data obtained from a high-throughput screening campaign for PI5P4Kα inhibitors. The values presented are for illustrative purposes and will vary depending on the specific compound and assay conditions.
| Parameter | Value | Description |
| Primary HTS Compound Concentration | 10 µM | Initial concentration of library compounds used for single-point screening. |
| Z'-factor | > 0.7 | A statistical measure of the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[3] |
| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| Hit Cutoff (% Inhibition) | > 50% | The threshold for selecting compounds for further analysis. |
| Confirmation IC50 for Hit Compound | 1 µM | The concentration of a confirmed inhibitor that reduces enzyme activity by 50%.[3] |
Signaling Pathway
PI5P4Kα is a key enzyme in the phosphoinositide signaling pathway. It is involved in the regulation of cellular processes such as cell growth, proliferation, and metabolism. The activity of PI5P4Kα can be influenced by upstream signals and its product, PI(4,5)P2, acts as a precursor for other important second messengers like PIP3, which activates the PI3K/AKT/mTOR pathway.[4][5]
Caption: PI5P4Kα Signaling Pathway.
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The overall workflow for a typical HTS campaign to identify PI5P4Kα inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and further characterization.
Caption: High-Throughput Screening Workflow.
Protocol 1: PI5P4Kα ADP-Glo™ HTS Assay
This protocol is adapted from established methods for PI5P4Kα high-throughput screening in a 1536-well format.[6]
1. Materials and Reagents:
-
PI5P4Kα enzyme (recombinant)
-
D-myo-phosphatidylinositol 5-phosphate (PI5P) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.5 mM DTT
-
1536-well white, solid-bottom assay plates
-
Compound library plates (e.g., 23 nL pin tool transfer)
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare the PI5P4Kα enzyme solution in assay buffer to the desired final concentration (empirically determined for optimal signal).
-
Prepare the PI5P substrate solution in assay buffer. The final concentration should be at or near the Km for PI5P.
-
Prepare the ATP solution in assay buffer. The final concentration should be at or near the Km for ATP.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Compound Dispensing:
-
Using a pin tool, transfer 23 nL of test compounds from the library plates to the 1536-well assay plates.
-
Include appropriate controls:
-
Negative Control (0% inhibition): DMSO only.
-
Positive Control (100% inhibition): A known PI5P4Kα inhibitor or no enzyme control.
-
-
-
Enzyme and Substrate Addition:
-
Dispense 2 µL of the PI5P4Kα enzyme solution into each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Dispense 1 µL of the PI5P substrate solution to each well.
-
-
Initiation of Kinase Reaction:
-
Add 1 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection of ADP Production:
-
Add 2 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 4 µL of Kinase Detection Reagent to each well.
-
Incubate for 40 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
3. Data Analysis:
-
Normalize the raw luminescence data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Calculate the percent inhibition for each compound.
-
Identify primary hits based on a predefined inhibition cutoff (e.g., >50%).
Protocol 2: Dose-Response and IC50 Determination
1. Materials and Reagents:
-
Same as Protocol 1.
-
Confirmed hit compounds.
2. Assay Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Follow the same assay procedure as described in Protocol 1, dispensing the serially diluted compounds instead of a single concentration.
3. Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Protocol 3: Orthogonal Confirmation Assay (Example: HTRF® KinEASE™)
To eliminate false positives due to assay artifacts, hits should be confirmed using an orthogonal assay that employs a different detection technology.
1. Principle:
-
This assay uses a time-resolved fluorescence resonance energy transfer (TR-FRET) format to detect the phosphorylation of a biotinylated substrate peptide by the kinase.
2. General Procedure:
-
Perform the kinase reaction with PI5P4Kα, a biotinylated substrate peptide, and ATP in the presence of the test compound.
-
Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-serine/threonine antibody and streptavidin-XL665.
-
After incubation, read the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates inhibition of the kinase.
Conclusion
The methodologies outlined in this application note provide a robust framework for the high-throughput screening and identification of novel PI5P4Kα inhibitors. Successful implementation of these protocols can accelerate the discovery of new chemical entities for the development of therapeutics targeting PI5P4Kα-driven diseases. It is crucial to validate hits through orthogonal assays and subsequent cell-based studies to ensure their relevance and potential for further development.
References
- 1. biosave.com [biosave.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 6. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI5P4Kα Inhibitors in in vivo Animal Studies
Disclaimer: The specific compound "PI5P4K-A-IN-2" is not widely documented in scientific literature. The following application notes and protocols are based on the characteristics of well-studied selective inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase alpha (PI5P4Kα), such as THZ-P1-2, and are intended to serve as a general guide for research purposes. Researchers should consult specific literature for the particular inhibitor being used. All animal studies must be conducted under approved ethical guidelines and institutional protocols.
Introduction
Phosphatidylinositol-5-phosphate 4-kinase alpha (PI5P4Kα), encoded by the PIP4K2A gene, is a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] This enzymatic activity is crucial for various cellular processes, including signal transduction, membrane trafficking, and metabolic regulation.[3][4] Dysregulation of PI5P4Kα has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[1][2][3] PI5P4Kα inhibitors are valuable chemical tools for investigating the biological functions of this kinase and for preclinical assessment of its therapeutic potential in in vivo animal models.
Mechanism of Action
PI5P4Kα inhibitors typically function by binding to the active site of the enzyme, preventing the phosphorylation of its substrate, PI5P. This leads to a reduction in the intracellular levels of PI(4,5)P2, which in turn can affect downstream signaling pathways.[1][2] One of the key pathways modulated by PI5P4Kα is the mTOR signaling pathway.[1][5] Inhibition of PI5P4Kα has been shown to suppress mTORC1 signaling, which can lead to antiproliferative effects and the induction of autophagy.[1][5][6][7]
PI5P4Kα Signaling Pathway
Caption: PI5P4Kα signaling pathway and its inhibition.
Quantitative Data for a Representative PI5P4Kα Inhibitor (THZ-P1-2)
The following table summarizes the in vitro potency of THZ-P1-2, a known covalent inhibitor of the PI5P4K family.[6][7]
| Parameter | Target | Value | Notes |
| IC₅₀ | PI5P4Kα | 190 nM | In vitro kinase activity assay.[7][8][9] |
| IC₅₀ | Various AML/ALL cell lines | 0.87 to 3.95 µM | Anti-proliferative activity.[7][10] |
Experimental Protocols for in vivo Animal Studies
The following protocols are generalized for a xenograft mouse model of cancer and should be adapted based on the specific PI5P4Kα inhibitor, tumor model, and research objectives.
Preparation of Dosing Solution
A common vehicle for administering hydrophobic compounds like many kinase inhibitors is a formulation containing DMSO, PEG300, Tween 80, and saline.
-
Materials:
-
PI5P4Kα inhibitor (e.g., THZ-P1-2)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or water (ddH₂O)
-
-
Protocol:
-
Dissolve the PI5P4Kα inhibitor in DMSO to create a stock solution (e.g., 10 mg/mL).[8]
-
For a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O, first mix the DMSO stock solution with PEG300.[8]
-
Add Tween 80 to the mixture and vortex until clear.
-
Add ddH₂O or saline to the final volume and mix thoroughly.
-
This solution should be prepared fresh daily and administered immediately.[8]
-
Xenograft Tumor Model Workflow
This protocol outlines a typical workflow for evaluating the efficacy of a PI5P4Kα inhibitor in a subcutaneous xenograft mouse model.
References
- 1. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. THZ-P1-2 - Immunomart [immunomart.org]
- 10. THZ-P1-2 | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
Troubleshooting & Optimization
Navigating the Challenges of PI5P4Kα Inhibition: A Technical Support Resource
For researchers, scientists, and drug development professionals, the burgeoning field of phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα) inhibition presents both exciting therapeutic possibilities and significant experimental hurdles. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with PI5P4Kα inhibitors, ensuring more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with PI5P4Kα inhibitors?
A1: The most common challenges associated with PI5P4Kα inhibitors are their limited aqueous solubility and potential for instability in solution. Many of these small molecule inhibitors are lipophilic, leading to difficulties in preparing stock solutions and achieving desired concentrations in aqueous experimental buffers and cell culture media. This can result in compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: How should I prepare stock solutions of PI5P4Kα inhibitors?
A2: It is recommended to prepare high-concentration stock solutions in a non-aqueous solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. For instance, the potent and selective PI5P4Kα inhibitor, ARUK2002821, can be dissolved in DMSO at a concentration of 10 mM.[1] These stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing for an experiment, the DMSO stock should be serially diluted in the final aqueous buffer or cell culture medium to the desired working concentration.
Q3: My PI5P4Kα inhibitor precipitates when I dilute it into my aqueous buffer. What can I do?
A3: Precipitation upon dilution into aqueous solutions is a frequent issue. Here are a few strategies to mitigate this:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or less in your experiment, as higher concentrations can be toxic to cells.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Vortexing/Sonication: Gently vortex or sonicate the solution after dilution to aid in dissolution.
-
Use of Pluronic F-68: In some cell-based assays, a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds. However, its compatibility with your specific assay should be validated.
Q4: What is the expected stability of PI5P4Kα inhibitors in solution?
A4: The stability of PI5P4Kα inhibitors in solution can be influenced by factors such as pH, temperature, and light exposure. While specific data for every inhibitor is not always available, general guidelines for kinase inhibitors suggest that they can be unstable at high temperatures and their stability can be pH-dependent.[2] Stock solutions in DMSO are generally stable for several months when stored at -20°C or -80°C.[3] It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If observed, refer to the solubility troubleshooting steps in the FAQs. Consider using a lower, soluble concentration of the inhibitor. |
| Incorrect Dosing | Verify the concentration of your stock solution and the accuracy of your dilutions. Ensure proper mixing of the inhibitor in the culture medium. |
| Cellular ATP Competition | The high intracellular concentration of ATP can compete with ATP-competitive inhibitors, leading to a discrepancy between in vitro and cellular efficacy.[4][5] Consider using a higher concentration of the inhibitor in cell-based assays compared to in vitro kinase assays, or explore non-ATP competitive inhibitors if available. |
| Cell Line Specific Effects | The expression and importance of PI5P4Kα can vary between different cell lines. Confirm the expression of PI5P4Kα in your cell line of interest via western blot or qPCR. |
| Compound Inactivity | If possible, verify the activity of your inhibitor batch using an in vitro kinase assay before proceeding with extensive cell-based experiments. |
Issue 2: High Background or Variability in In Vitro Kinase Assays
| Possible Cause | Troubleshooting Step |
| Sub-optimal Assay Conditions | Optimize the concentrations of the enzyme, substrate (PI5P), and ATP. Ensure the assay buffer composition (e.g., pH, salt concentration) is optimal for PI5P4Kα activity. |
| Inhibitor Interference with Assay Readout | Some compounds can interfere with the detection method (e.g., luminescence, fluorescence). Run a control with the inhibitor in the absence of the enzyme to check for any direct effects on the assay signal. |
| Enzyme Instability | Ensure the purified PI5P4Kα enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Aliquot the enzyme upon receipt. |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes in high-throughput screening formats. |
Data Presentation
Solubility of PI5P4Kα Inhibitors
| Inhibitor | Solvent | Concentration | Reference |
| ARUK2002821 | DMSO | 10 mM | [1] |
| General Kinase Inhibitors | Aqueous Buffer (pH 7.4) | Generally Low/Poor | [6] |
| Pan-PI5P4K Inhibitor Precursor | Aqueous Buffer | <5 µM | [7] |
Recommended Storage and Stability of PI5P4Kα Inhibitors
| Format | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | As per manufacturer's recommendation | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Aqueous Dilutions | 4°C | Use immediately | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of PI5P4Kα Inhibitor Working Solutions
-
Prepare Stock Solution: Dissolve the PI5P4Kα inhibitor in 100% DMSO to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. Prepare a series of intermediate dilutions in 100% DMSO.
-
Prepare Final Working Solution: Dilute the intermediate DMSO solution into the final pre-warmed cell culture medium or assay buffer to achieve the desired working concentration. The final DMSO concentration should not exceed 0.1%. Mix thoroughly by gentle vortexing.
Protocol 2: In Vitro PI5P4Kα ADP-Glo™ Kinase Assay
This protocol is adapted from established methods for assaying PI5P4Kα activity.
-
Prepare Reagents:
-
PI5P4Kα enzyme
-
PI5P substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
-
Assay Procedure:
-
Add 2.5 µL of PI5P4Kα inhibitor (in assay buffer with 1% DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of PI5P4Kα enzyme in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture of PI5P and ATP in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect ADP formation by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Visualizations
Figure 1. Simplified signaling pathway of PI5P4Kα and its inhibition.
Figure 2. General experimental workflow for using PI5P4Kα inhibitors.
References
- 1. ARUK2002821 | PI5P4Kα inhibitor | Probechem Biochemicals [probechem.com]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PI5P4K-A-IN-2 Concentration for Cellular Assays
Welcome to the technical support center for PI5P4K-A-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of PI5P4K-A-IN-2 for your specific cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is PI5P4K-A-IN-2 and what is its primary target?
PI5P4K-A-IN-2, also referred to as Compound 40, is an inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K). It shows high selectivity for the γ isoform of this enzyme (PI5P4Kγ).[1][2][3] The PI5P4K family of enzymes, which also includes α and β isoforms, are crucial regulators of phosphoinositide metabolism, converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[4] This signaling pathway is involved in various cellular processes, including cell growth, autophagy, and metabolism.[4]
Q2: What is the mechanism of action of PI5P4K-A-IN-2?
PI5P4K-A-IN-2 is a non-ATP-competitive, allosteric inhibitor.[1][2] This means it does not compete with ATP for the kinase's active site. Instead, it binds to a different site on the enzyme, inducing a conformational change that inhibits its activity.[1][2]
Q3: What is the selectivity profile of PI5P4K-A-IN-2?
PI5P4K-A-IN-2 is highly selective for the PI5P4Kγ isoform. In a screening against a large panel of protein and lipid kinases, it showed minimal off-target activity at a concentration of 10 µM.[1][2]
PI5P4K-A-IN-2 (Compound 40) Selectivity Data
| Target | pIC50 | Ki |
| PI5P4Kα | <4.3 | >30,000 nM |
| PI5P4Kβ | <4.6 | >30,000 nM |
| PI5P4Kγ | 6.2 | 68 nM |
Data sourced from Boffey HK, et al. (2022).[1]
Troubleshooting Guide
Problem 1: No or weak inhibitory effect observed in my cell-based assay.
This is a common issue when working with small molecule inhibitors. Here are several potential causes and troubleshooting steps:
-
Suboptimal Concentration: The concentration of PI5P4K-A-IN-2 may be too low to effectively inhibit PI5P4Kγ in your specific cell line and experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations, for example, from 100 nM to 10 µM, and measure the desired cellular readout. Based on the results, you can then narrow down the concentration range to determine the EC50 (half-maximal effective concentration).
-
-
Inhibitor Instability or Degradation: The inhibitor may not be stable under your experimental conditions (e.g., prolonged incubation at 37°C).
-
Solution: Prepare fresh stock solutions of the inhibitor in DMSO and store them at -20°C or -80°C for long-term storage. When preparing working solutions in cell culture media, use them immediately. Consider the stability of the compound in your specific media over the time course of your experiment.
-
-
Cell Line Specificity: The expression level of PI5P4Kγ can vary between different cell lines. If your cells express low levels of the target enzyme, a higher concentration of the inhibitor may be required to observe an effect.
-
Solution: Before starting your experiments, verify the expression of PI5P4Kγ in your cell line of interest using techniques like Western blotting or qPCR.
-
-
Incorrect Vehicle Control: The solvent used to dissolve the inhibitor (typically DMSO) can have effects on the cells at higher concentrations.
-
Solution: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) in your experiments to account for any solvent-induced effects. Ensure the final DMSO concentration in your cell culture is low, typically below 0.5%.
-
Problem 2: Observed cellular toxicity or off-target effects.
While PI5P4K-A-IN-2 is highly selective, high concentrations can sometimes lead to off-target effects or cellular toxicity.
-
Concentration is too high: Exceeding the optimal concentration range can lead to non-specific effects.
-
Solution: As mentioned above, perform a dose-response curve to identify the lowest effective concentration that produces the desired phenotype without causing significant cell death or morphological changes.
-
-
Prolonged Incubation Time: Continuous exposure to the inhibitor for extended periods might induce cellular stress and toxicity.
-
Solution: Optimize the incubation time. It is possible that a shorter treatment duration is sufficient to observe the desired effect.
-
-
Cellular Context: The sensitivity of cells to a particular inhibitor can vary depending on their genetic background and metabolic state.
-
Solution: If you observe toxicity, consider using a lower concentration or a shorter treatment time. You can also assess cell viability using assays like MTT or trypan blue exclusion to quantify the toxic effects.
-
Experimental Protocols
1. General Protocol for Determining Optimal Concentration (Dose-Response Curve)
This protocol provides a general framework for determining the effective concentration of PI5P4K-A-IN-2 in your cell line of interest.
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the course of the experiment. Allow the cells to adhere and recover overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of PI5P4K-A-IN-2 in your cell culture medium. A common starting point is a 10-point serial dilution, for example, from 10 µM down to 1 nM. Remember to include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the cells for a predetermined time. This will depend on the specific cellular process you are investigating (e.g., 24, 48, or 72 hours for proliferation assays).
-
Assay: Perform your desired cellular assay to measure the effect of the inhibitor. This could be a cell viability assay, a reporter assay, or a Western blot to analyze the phosphorylation of a downstream target.
-
Data Analysis: Plot the results as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Workflow for Optimizing Inhibitor Concentration
Caption: A general workflow for determining the optimal concentration of a kinase inhibitor.
Signaling Pathway
PI5P4K Signaling and its Interplay with mTOR and Autophagy
PI5P4Kγ plays a role in several key signaling pathways. Its product, PI(4,5)P2, is a critical signaling lipid. PI5P4Kγ has been implicated in the regulation of the mTOR pathway, a central regulator of cell growth and metabolism. Inhibition of PI5P4Kγ can impact mTOR signaling and consequently influence processes like autophagy, the cellular recycling mechanism.
Caption: Simplified diagram of the PI5P4Kγ signaling pathway and its connection to mTOR and autophagy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. PIP4kγ is a substrate for mTORC1 that maintains basal mTORC1 signaling during starvation - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of PI5P4K-A-IN-2
Welcome to the technical support center for PI5P4K-A-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PI5P4K-A-IN-2 and what is its primary target?
PI5P4K-A-IN-2, also referred to as compound 40, is an inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ). It exhibits selectivity for the γ isoform over the α and β isoforms.
Q2: What are the reported potency values for PI5P4K-A-IN-2 against the PI5P4K isoforms?
The following table summarizes the reported potency of PI5P4K-A-IN-2 against the different PI5P4K isoforms.
| Target | pIC50 | Ki |
| PI5P4Kγ | 6.2 | 68 nM (WT) |
| PI5P4Kα | <4.3 | - |
| PI5P4Kβ | <4.6 | >30,000 nM |
| PI5P4Kγ+ | 0.32 | - |
Data sourced from MedChemExpress, referencing Boffey HK, et al. J Med Chem. 2022.[1]
Q3: Has the selectivity of PI5P4K-A-IN-2 been profiled against other kinases?
Yes, PI5P4K-A-IN-2 (at a concentration of 10 μM) has been screened against a panel of 140 protein kinases and 15 lipid kinases, where it showed a high degree of selectivity.[1] For detailed information on the specific kinases tested and the corresponding inhibition data, it is recommended to consult the primary publication by Boffey HK, et al. in the Journal of Medicinal Chemistry (2022).
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with PI5P4K-A-IN-2, with a focus on potential off-target effects.
Problem 1: Observing unexpected cellular phenotypes inconsistent with PI5P4Kγ inhibition.
Possible Cause: Off-target effects of PI5P4K-A-IN-2. Although demonstrated to be highly selective, at higher concentrations, off-target inhibition of other kinases can occur.
Troubleshooting Steps:
-
Review Kinome Scan Data: If available from the supplier or literature, carefully review the kinome scan data for PI5P4K-A-IN-2 to identify potential off-target kinases that might be responsible for the observed phenotype.
-
Titrate the Inhibitor Concentration: Perform a dose-response experiment to determine the minimal concentration of PI5P4K-A-IN-2 required to inhibit PI5P4Kγ without inducing the unexpected phenotype.
-
Use a Structurally Unrelated PI5P4Kγ Inhibitor: To confirm that the primary phenotype is due to PI5P4Kγ inhibition, use a different, structurally unrelated PI5P4Kγ inhibitor as a control. If the primary phenotype is recapitulated, it is more likely to be an on-target effect.
-
Rescue Experiment: If a kinase-dead or inhibitor-resistant mutant of PI5P4Kγ is available, perform a rescue experiment by expressing it in your cells. If the phenotype is rescued, it confirms that the effect is on-target.
-
Directly Assay Potential Off-Targets: Based on the kinome scan data or literature, if you suspect a specific off-target kinase is being inhibited, directly measure its activity in the presence of PI5P4K-A-IN-2 in your experimental system.
Problem 2: Discrepancy between in vitro and in-cell activity of PI5P4K-A-IN-2.
Possible Cause: Differences in ATP/GTP concentrations, cellular uptake, or the scaffolding functions of PI5P4K.
Troubleshooting Steps:
-
Consider Nucleotide Concentrations: PI5P4K isoforms can utilize both ATP and GTP as phosphate donors.[2] The high intracellular concentrations of these nucleotides can compete with ATP-competitive inhibitors. PI5P4K-A-IN-2 has a non-ATP-competitive, allosteric binding mode, which should make it less sensitive to intracellular ATP/GTP concentrations.[1] However, it is a factor to consider, especially when comparing with ATP-competitive inhibitors.
-
Assess Cell Permeability: Verify that PI5P4K-A-IN-2 is effectively entering the cells and reaching its target. This can be assessed using techniques like Cellular Thermal Shift Assay (CETSA).
-
Account for Scaffolding Functions: PI5P4K isoforms have kinase-independent scaffolding functions that can influence signaling pathways.[2] Genetic knockdown or knockout of PI5P4K may produce different phenotypes compared to pharmacological inhibition if the inhibitor only blocks the kinase activity and not the scaffolding function. Consider using both approaches to dissect these different roles.
Experimental Protocols
1. Kinase Inhibitor Selectivity Profiling (Biochemical Assay)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor against a panel of kinases.
-
Principle: The ability of the inhibitor to block the activity of a panel of purified kinases is measured. This is often done using radiometric assays that measure the incorporation of 32P or 33P from ATP onto a substrate, or using non-radioactive methods like fluorescence polarization or mobility shift assays.
-
Methodology:
-
Prepare Kinase Panel: Obtain a panel of purified, active protein and lipid kinases.
-
Prepare Assay Plates: In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add Inhibitor: Add PI5P4K-A-IN-2 at a range of concentrations to different wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor for each kinase.
-
Initiate Reaction: Start the kinase reaction by adding ATP (and GTP for PI5P4K isoforms). For radiometric assays, this will be radiolabeled ATP.
-
Incubate: Incubate the plates at the optimal temperature for each kinase for a defined period.
-
Stop Reaction: Terminate the reaction using a stop solution.
-
Detection:
-
Radiometric Assay: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away excess unincorporated radiolabeled ATP. Measure the radioactivity on the filter using a scintillation counter.
-
Fluorescence Polarization Assay: Measure the change in fluorescence polarization, which is dependent on the phosphorylation status of a fluorescently labeled substrate.
-
Mobility Shift Assay: Separate the phosphorylated and non-phosphorylated substrate using capillary electrophoresis and quantify the respective peaks.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. Determine the IC50 value for any kinases that are significantly inhibited.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify target engagement of an inhibitor within a cellular context.
-
Principle: Ligand binding to a protein can increase its thermal stability. CETSA measures the change in the thermal denaturation profile of a target protein in the presence of a ligand.
-
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or PI5P4K-A-IN-2 at the desired concentration for a specific time.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble PI5P4Kγ in each sample using Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble PI5P4Kγ as a function of temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
-
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to visualize key concepts related to PI5P4K-A-IN-2.
Caption: Simplified PI5P4Kγ signaling pathway and the point of inhibition by PI5P4K-A-IN-2.
Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.
References
Technical Support Center: Interpreting Data from PI5P4Kα Inhibitor Experiments
A Note on Nomenclature: The designation "PI5P4K-A-IN-2" does not correspond to a commonly recognized inhibitor in scientific literature. This guide will focus on inhibitors of the PI5P4Kα (Phosphatidylinositol-5-Phosphate 4-Kinase Alpha) isoform, a common target of interest for researchers in this field. The principles and protocols outlined here are broadly applicable to experiments involving small molecule inhibitors of PI5P4Kα.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving PI5P4Kα inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PI5P4Kα?
A1: PI5P4Kα is a lipid kinase that plays a crucial role in phosphoinositide metabolism. Its primary function is to phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This conversion is vital for various cellular signaling pathways that regulate processes such as cell growth, proliferation, and metabolic signaling.[1][2]
Q2: Which signaling pathways are most affected by PI5P4Kα inhibition?
A2: Inhibition of PI5P4Kα has been shown to impact several key signaling pathways, most notably the mTOR and Hippo pathways.[2][3][4] By modulating the levels of PI(4,5)P2, PI5P4Kα influences the activity of downstream effectors in these pathways, which are critical for cell growth, survival, and organ size control.[3][4]
Q3: What are some common off-target effects to be aware of when using PI5P4Kα inhibitors?
A3: Like many kinase inhibitors, those targeting PI5P4Kα may exhibit off-target activity, particularly against other lipid kinases or even protein kinases, especially if they share structural similarities in the ATP-binding pocket. It is crucial to profile any new inhibitor against a panel of kinases to determine its selectivity. For example, some pan-PI5P4K inhibitors also show activity against other kinases.
Q4: How can I confirm that my PI5P4Kα inhibitor is engaging its target in cells?
A4: Cellular target engagement can be confirmed using techniques such as cellular thermal shift assays (CETSA), where binding of the inhibitor stabilizes the target protein, leading to a shift in its thermal denaturation profile. Another approach is to use a biotinylated version of the inhibitor for pull-down experiments followed by western blotting for PI5P4Kα.
Troubleshooting Guides
In Vitro Kinase Assays (e.g., ADP-Glo™)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal/low signal-to-background ratio | - Contamination of ATP stock with ADP.- Suboptimal enzyme concentration.- Nonspecific binding of inhibitor to assay components. | - Use high-purity ATP.- Perform an enzyme titration to determine the optimal concentration.- Include a no-enzyme control to assess background signal. |
| Inconsistent IC50 values between experiments | - Variability in substrate preparation (e.g., liposome size).- Inconsistent incubation times or temperatures.- Degradation of inhibitor or enzyme. | - Use a standardized protocol for substrate preparation, such as a DMSO-based method for lipid solubilization.[5]- Ensure precise timing and temperature control for all incubation steps.- Prepare fresh inhibitor dilutions for each experiment and handle the enzyme according to the manufacturer's recommendations. |
| Discrepancy between in vitro IC50 and cellular EC50 | - High intracellular ATP concentration competing with ATP-competitive inhibitors.- Poor cell permeability of the inhibitor.- Efflux of the inhibitor by cellular transporters.- Non-catalytic (scaffolding) functions of PI5P4Kα in cells. | - Perform in vitro assays at physiological ATP concentrations (1-5 mM) to better mimic the cellular environment.[6][7]- Evaluate inhibitor permeability using assays like the parallel artificial membrane permeability assay (PAMPA).- Investigate if the inhibitor is a substrate for common efflux pumps (e.g., P-glycoprotein).- Consider that the inhibitor may not affect the scaffolding functions of PI5P4Kα, which can contribute to its cellular phenotype.[5][6] |
Cell-Based Assays (e.g., Cell Viability/Proliferation)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability readings | - Uneven cell seeding.- Edge effects in multi-well plates.- Contamination of cell cultures. | - Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Regularly test cell lines for mycoplasma contamination. |
| Inhibitor shows no effect on cell viability | - Cell line may not be dependent on PI5P4Kα for survival.- Insufficient inhibitor concentration or treatment duration.- Degradation of the inhibitor in cell culture media. | - Use cell lines with known dependence on PI5P4Kα signaling or with genetic alterations that confer sensitivity (e.g., p53 deficiency).[8]- Perform a dose-response and time-course experiment to determine optimal conditions.- Assess the stability of the inhibitor under your experimental conditions. |
| Unexpected increase in cell proliferation at low inhibitor concentrations | - Hormetic effect of the compound.- Off-target effects that promote proliferation. | - Carefully evaluate the dose-response curve and consider if the effect is reproducible.- Profile the inhibitor against a kinase panel to identify potential off-targets that could explain this phenomenon. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of selected PI5P4Kα inhibitors.
| Inhibitor | Target(s) | IC50 / pIC50 / Ki | Assay Type | Reference |
| Compound 13 (PI5P4Kα-IN-1) | PI5P4KαPI5P4Kβ | IC50: 2 µMIC50: 9.4 µM | Not Specified | [9] |
| THZ-P1-2 | pan-PI5P4K (covalent) | Sub-micromolar | Biochemical and Cellular Assays | [10][11] |
| CC260 | PI5P4KαPI5P4Kβ | Ki: 40 nMKi: 30 nM | Not Specified | [12] |
| A131 | PI5P4Ks and mitotic pathways | IC50: 0.6 µM (for purified PIP4Ks) | Crude Cell and In Vitro Kinase Assay | [9] |
Experimental Protocols
Protocol 1: In Vitro PI5P4Kα Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from established methods for measuring PI5P4Kα activity.[1][4][8]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Dilute PI5P4Kα enzyme in kinase dilution buffer to the desired concentration.
-
Prepare a solution of the lipid substrate (e.g., PI5P) in a manner that ensures solubility, such as a DMSO-based method.
-
Prepare a solution of high-purity ATP at the desired concentration in assay buffer.
-
Prepare serial dilutions of the PI5P4Kα inhibitor in DMSO, then dilute in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the inhibitor solution or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of the substrate solution.
-
Add 5 µL of the ATP solution.
-
Initiate the reaction by adding 5 µL of the enzyme solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This is a general protocol for assessing the effect of a PI5P4Kα inhibitor on cell viability.[12][13]
-
Cell Seeding:
-
Harvest and count cells, then resuspend in culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the PI5P4Kα inhibitor in culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (medium-only wells).
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the EC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. researchgate.net [researchgate.net]
- 6. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
PI5P4K-A-IN-2 covalent vs non-covalent binding issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Phosphatidylinositol 5-Phosphate 4-Kinase Alpha (PI5P4Kα) inhibitors in experimental settings. The content is tailored for researchers, scientists, and drug development professionals, with a focus on the practical differences and challenges associated with covalent and non-covalent inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for PI5P4Kα inhibitors?
PI5P4Kα inhibitors primarily function by binding to the enzyme and preventing the phosphorylation of its substrate, phosphatidylinositol 5-phosphate (PI5P), to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This inhibition can be achieved through two main binding modes:
-
Non-covalent Inhibition: The inhibitor binds to the enzyme through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding is in equilibrium, and the inhibitor can dissociate from the target.
-
Covalent Inhibition: The inhibitor forms a stable, covalent bond with a specific amino acid residue on the PI5P4Kα protein.[2] This type of inhibition is often irreversible.
Q2: How do I choose between a covalent and a non-covalent PI5P4Kα inhibitor for my experiments?
The choice depends on the specific goals of your experiment:
-
Covalent inhibitors (e.g., THZ-P1-2) are useful for achieving sustained and long-lasting inhibition of PI5P4Kα. They can be particularly advantageous for in vivo studies or when trying to overcome high substrate concentrations. However, their irreversibility can make washout experiments challenging.[2][3]
-
Non-covalent inhibitors (e.g., CC260, BAY-091) offer reversible binding, which is ideal for experiments requiring temporal control of inhibition, such as washout studies to observe the reversal of a phenotype.[4][5] They are also useful for initial target validation studies.
Q3: Are there isoform-selective PI5P4Kα inhibitors available?
Yes, several inhibitors with varying degrees of selectivity for the different PI5P4K isoforms (α, β, and γ) have been developed. For example, BAY-091 and ARUK2002821 are reported to be highly selective for PI5P4Kα.[5][6] In contrast, THZ-P1-2 is a pan-inhibitor, targeting all three isoforms.[2] It is crucial to check the selectivity profile of your chosen inhibitor to ensure that the observed effects are due to the inhibition of PI5P4Kα.
Q4: What are the known off-target effects of PI5P4Kα inhibitors?
Off-target effects can vary significantly between different inhibitor scaffolds. For instance, the covalent pan-inhibitor THZ-P1-2 has been profiled against a broad panel of kinases and shows limited off-target engagement.[2] However, it is always recommended to consult the manufacturer's data or relevant publications for the specific inhibitor you are using. A common strategy to control for off-target effects is to use a structurally related but inactive control compound if available.
Troubleshooting Guide
Issue 1: Discrepancy between in vitro and cellular activity of the inhibitor.
-
Possible Cause: High intracellular ATP/GTP concentrations can compete with ATP-competitive inhibitors, reducing their efficacy in cellular assays compared to in vitro kinase assays, which are often performed at low ATP concentrations.[7][8]
-
Troubleshooting Steps:
-
Increase Inhibitor Concentration: Titrate the inhibitor concentration in your cellular assay to determine the optimal effective concentration.
-
Consider a Different Inhibitor Type: Allosteric or covalent inhibitors may be less susceptible to competition with intracellular ATP.[7]
-
Verify Cellular Uptake: Ensure that the inhibitor is cell-permeable and reaches its intracellular target. This can be assessed indirectly through dose-response curves or directly using methods like cellular thermal shift assays (CETSA).[5]
-
Issue 2: Unexpected or off-target effects observed in cellular experiments.
-
Possible Cause 1: The inhibitor may have known or unknown off-target activities.
-
Troubleshooting Steps:
-
Use a Second Inhibitor: Confirm the phenotype with a structurally distinct inhibitor of PI5P4Kα.
-
Perform Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout PIP4K2A and see if the phenotype recapitulates the effects of the inhibitor.
-
Include an Inactive Control: If available, use a stereoisomer or a close structural analog of the inhibitor that is known to be inactive against PI5P4Kα.
-
-
Possible Cause 2: The observed phenotype may be due to the inhibition of PI5P4Kα's scaffolding function rather than its kinase activity. PI5P4Kα can interact with and regulate other proteins independently of its catalytic function.[7][8]
-
Troubleshooting Steps:
-
Compare with Kinase-Dead Mutant: Express a kinase-dead mutant of PI5P4Kα and observe if it rescues the phenotype caused by the inhibitor. If the phenotype is not rescued, it suggests the scaffolding function is important.
-
Issue 3: Difficulty in confirming covalent target engagement in cells.
-
Possible Cause: The inhibitor may not be efficiently forming a covalent bond with PI5P4Kα in the cellular environment.
-
Troubleshooting Steps:
-
Mass Spectrometry: Treat cells with the covalent inhibitor, immunoprecipitate PI5P4Kα, and analyze by mass spectrometry to detect the mass shift corresponding to the inhibitor-protein adduct.
-
Washout Experiment: Perform a washout experiment where the inhibitor is removed from the cell culture medium. For a covalent inhibitor, the biological effect should persist even after washout, whereas the effect of a non-covalent inhibitor should be reversible.
-
Competition Assay: Pre-treat cells with a high concentration of a reversible, active-site-binding inhibitor before adding the covalent inhibitor. This should prevent the covalent modification if both inhibitors bind to the same site.
-
Quantitative Data Summary
| Inhibitor | Type | Target(s) | IC50 / Ki | Reference(s) |
| THZ-P1-2 | Covalent | Pan-PI5P4K (α, β, γ) | IC50: PI5P4Kα (~0.2 µM), PI5P4Kβ (~0.5 µM), PI5P4Kγ (~0.1 µM) | [2][9] |
| PI5P4Ks-IN-3 (cpd 30) | Covalent | Pan-PI5P4K (α, β) | IC50: PI5P4Kα (1.34 µM), PI5P4Kβ (9.9 µM) | [10][11] |
| CC260 | Non-covalent | PI5P4Kα/β | Ki: PI5P4Kα (40 nM), PI5P4Kβ (30 nM) | [4][11] |
| BAY-091 | Non-covalent | PI5P4Kα selective | - | [5][11] |
| ARUK2002821 | Non-covalent | PI5P4Kα selective | pIC50: 8.0 | [6] |
| PI5P4Ks-IN-2 | Non-covalent | PI5P4Kγ selective | pIC50: PI5P4Kα (<4.3), PI5P4Kβ (<4.6), PI5P4Kγ (6.2) | [11][12] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from methodologies used in the characterization of PI5P4K inhibitors.[13]
-
Prepare Lipid Vesicles:
-
Dissolve DPPS (1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine) and PI5P in DMSO.
-
Mix DPPS and PI5P at a 2:1 molar ratio.
-
Dilute the lipid mixture in kinase buffer (e.g., 30 mM HEPES pH 7.4, 1 mM EGTA, 0.1% CHAPS).
-
Sonnicate and vortex to form vesicles.
-
-
Kinase Reaction:
-
In a 384-well plate, add recombinant PI5P4Kα enzyme.
-
Add the test inhibitor at various concentrations (e.g., 10-point dose-response).
-
Initiate the kinase reaction by adding the lipid vesicle substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This will deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general workflow to confirm that an inhibitor binds to PI5P4Kα in a cellular context.[5]
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Include a non-heated control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting using an antibody specific for PI5P4Kα.
-
Detect the amount of soluble PI5P4Kα at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities.
-
A successful inhibitor will increase the thermal stability of PI5P4Kα, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Visualizations
Caption: Simplified signaling pathway of PI5P4Kα and its inhibition.
Caption: Experimental workflows to differentiate covalent and non-covalent binding.
References
- 1. What are PIP4K2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of PIP4K2 Potentiates Venetoclax-Induced Apoptosis in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI5P4K inhibitors: promising opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
discrepancy between in vitro and cellular PI5P4K-A-IN-2 activity
Welcome to the technical support center for PI5P4K-A-IN-2 and related inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions regarding the discrepancy between in vitro and cellular activities of PI5P4K inhibitors.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of PI5P4Kα in our biochemical assay with PI5P4K-A-IN-2, but the cellular activity is significantly weaker. Why is there a discrepancy?
A1: This is a commonly observed phenomenon with PI5P4K inhibitors. Several factors can contribute to this discrepancy between in vitro and cellular efficacy.[1]
-
High Intracellular ATP Concentrations: Most in vitro kinase assays are conducted at ATP concentrations near or below the Michaelis constant (KM) of the enzyme to maximize sensitivity to inhibitors.[1] However, cellular ATP concentrations are typically in the millimolar range (1–5 mM), which is significantly higher than the KM(ATP) of most kinases (< 50 μM).[1] This high level of the competing substrate (ATP) in the cellular environment can lead to a rightward shift in the IC50 value, making the inhibitor appear less potent.
-
Scaffolding Functions of PI5P4K: PI5P4K enzymes, in addition to their catalytic activity, have non-catalytic scaffolding functions.[1] For instance, they can suppress class I PI3K signaling through these scaffolding roles.[1] Genetic knockdown or knockout experiments that show a particular phenotype might be due to the loss of these scaffolding functions, which may not be replicated by a small molecule inhibitor that only blocks the kinase activity.[1]
-
Cellular Permeability and Efflux: The compound may have poor cell permeability, preventing it from reaching its intracellular target at a sufficient concentration.[2] Active efflux by cellular transporters can also reduce the intracellular concentration of the inhibitor.
-
Off-Target Effects: In a cellular context, the observed phenotype might be a result of the inhibitor hitting other targets (off-targets), which could mask or counteract the effect of PI5P4K inhibition.[1]
-
Metabolism of the Inhibitor: The inhibitor may be rapidly metabolized by the cells into an inactive form.
Q2: What are the known signaling pathways regulated by PI5P4K?
A2: PI5P4K enzymes are crucial regulators of phosphoinositide metabolism and are involved in several key signaling pathways:
-
Hippo Signaling Pathway: PI5P4K activity intersects with the Hippo pathway, which is a critical regulator of organ size, cell proliferation, and apoptosis.[3][4][5][6] The core Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4Ks.[3][4][5] In turn, PI5P4K activity can modulate the interaction between key Hippo proteins like MOB1 and LATS, influencing the activity of the transcriptional co-activator YAP.[3][4]
-
mTOR Signaling: PI5P4Ks have been implicated in the regulation of the mTOR signaling pathway, a central controller of cell growth, proliferation, and metabolism.[7][8] Inhibition of PI5P4Kα/β can lead to the activation of AMPK and subsequent inhibition of mTORC1.[9][10]
-
Metabolic Regulation: PI5P4Ks act as metabolic and stress sensors.[3][4][5] They play a role in regulating lipid metabolism, including lysosomal cholesterol transport.[7]
-
PI3K/AKT Pathway: While distinct, there is crosstalk between the PI5P4K and PI3K pathways.[7] The scaffolding function of PI5P4K can influence PI3K activation.[1]
Q3: Are there different isoforms of PI5P4K, and does PI5P4K-A-IN-2 inhibit all of them?
A3: Yes, there are three main isoforms of PI5P4K in mammals: PI5P4Kα (encoded by PIP4K2A), PI5P4Kβ (encoded by PIP4K2B), and PI5P4Kγ (encoded by PIP4K2C).[6] These isoforms exhibit different enzymatic activities in vitro, with PI5P4Kα being the most active, followed by PI5P4Kβ, while PI5P4Kγ is considered to have minimal kinase activity.[1][9][10] It is crucial to check the selectivity profile of your specific inhibitor (e.g., PI5P4K-A-IN-2) to understand which isoforms it targets. Some inhibitors are pan-PI5P4K inhibitors, while others are isoform-selective.[11][12]
Troubleshooting Guides
Issue 1: Weak or No Cellular Activity Despite High In Vitro Potency
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Cellular ATP Competition | Determine the Ki value of your inhibitor in addition to the IC50. The Ki is independent of the ATP concentration.[13] | A low Ki value confirms potent binding to the target, suggesting that high cellular ATP is a likely reason for the reduced cellular potency. |
| Poor Cell Permeability | Perform a cellular uptake assay to measure the intracellular concentration of the inhibitor. | This will determine if the compound is effectively entering the cells. |
| Active Efflux | Use efflux pump inhibitors (e.g., verapamil) in combination with your PI5P4K inhibitor in cellular assays. | An increase in the potency of your inhibitor in the presence of an efflux pump inhibitor would suggest that efflux is a contributing factor. |
| Compound Metabolism | Analyze cell lysates or culture medium for metabolites of your inhibitor using techniques like LC-MS. | This will reveal if the compound is being rapidly degraded by the cells. |
| Scaffolding vs. Catalytic Function | Compare the cellular phenotype observed with your inhibitor to that of a PI5P4K knockdown or knockout. Also, test a structurally related but inactive control compound. | If the phenotypes differ, it may indicate that the genetic perturbation is affecting a scaffolding function that your inhibitor does not. |
Issue 2: Inconsistent Results in In Vitro Kinase Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Preparation | Ensure consistent preparation of the lipid substrate (PI5P). Methods involving DMSO can offer more rapid and reproducible substrate solutions compared to traditional sonication-based liposome preparations.[14] | Consistent substrate preparation will lead to more reproducible assay results. |
| Assay Buffer Conditions | Optimize buffer components, including pH, salt concentration, and the presence of detergents, as these can affect enzyme activity. | A well-optimized buffer will ensure robust and consistent enzyme kinetics. |
| Enzyme Purity and Activity | Verify the purity and specific activity of the recombinant PI5P4K enzyme preparation. Protein aggregation can lead to reduced or altered activity.[15] | Using a highly pure and active enzyme preparation is critical for obtaining reliable data. |
| DMSO Concentration | Keep the final DMSO concentration in the assay consistent across all wells and as low as possible, as high concentrations can inhibit enzyme activity.[15] | Minimizing DMSO variability will reduce noise in the assay. |
| Assay Readout Interference | If using a luminescence or fluorescence-based assay, test for compound interference with the detection system (e.g., auto-fluorescence or quenching).[15] | This will help to identify and eliminate false-positive or false-negative results. |
Experimental Protocols
Protocol 1: In Vitro PI5P4Kα Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a high-throughput screening method and measures the amount of ADP produced, which is directly proportional to kinase activity.[16][17]
Materials:
-
Recombinant human PI5P4Kα enzyme
-
D-myo-diC16-PtdIns(5)P (PI5P substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
PI5P4K-A-IN-2 or other test compounds
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of PI5P4K-A-IN-2 in DMSO and dispense into the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor or no-enzyme wells as a positive control (0% activity).
-
Enzyme/Substrate Addition: Prepare a solution of PI5P4Kα and the PI5P substrate in assay buffer. The PI5P substrate can be prepared in a DMSO-containing solution for easier handling.[14] Add this mixture to the wells containing the compounds.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the KM for ATP for PI5P4Kα.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via luciferase.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Read Luminescence: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[18][19] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[18][19]
Materials:
-
Cultured cells of interest
-
PI5P4K-A-IN-2 or test compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., Western blotting apparatus)
-
Antibody specific for PI5P4Kα
Procedure:
-
Cell Treatment: Treat cultured cells with PI5P4K-A-IN-2 at the desired concentration or with DMSO as a vehicle control.
-
Harvest and Lyse Cells: After incubation, harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells (e.g., by freeze-thaw cycles).
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separate Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Collect Supernatant: Carefully collect the supernatant containing the soluble proteins.
-
Analyze Protein Levels: Analyze the amount of soluble PI5P4Kα in the supernatant at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble PI5P4Kα as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: PI5P4K signaling intersects with the Hippo pathway.
Caption: Workflow for assessing in vitro vs. cellular inhibitor activity.
Caption: Key factors contributing to activity discrepancies.
References
- 1. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - OAK Open Access Archive [oak.novartis.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
effect of ATP/GTP concentration on PI5P4K-A-IN-2 assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PI5P4K-A-IN-2 assay. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation, with a focus on the effects of ATP and GTP concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of PI5P4K-A-IN-2?
PI5P4K-A-IN-2 is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ)[1][2]. It has been shown to have significantly lower activity against the α and β isoforms of PI5P4K[2].
Q2: Is PI5P4K-A-IN-2 an ATP-competitive inhibitor?
No, PI5P4K-A-IN-2 is described as a non-ATP-competitive, allosteric inhibitor.[3][4]. Crystal structure data reveals that it can bind to an allosteric pocket on PI5P4Kγ, distinct from the ATP-binding site[3]. This is a critical consideration for assay design and data interpretation.
Q3: How does the allosteric nature of PI5P4K-A-IN-2 affect its inhibition profile in the presence of varying ATP concentrations?
Unlike ATP-competitive inhibitors, the potency of allosteric inhibitors is generally less sensitive to changes in ATP concentration[4]. Because allosteric inhibitors do not compete with ATP for the same binding site, increasing the ATP concentration is not expected to significantly decrease the inhibitory activity of PI5P4K-A-IN-2[4].
Q4: Which phosphodonor, ATP or GTP, is preferred by the different PI5P4K isoforms?
The three PI5P4K isoforms have distinct preferences for ATP and GTP:
-
PI5P4Kα: Shows similar high affinity for both ATP and GTP[4][5].
-
PI5P4Kβ: Exhibits a marked preference for GTP over ATP and is considered an intracellular GTP sensor[5][6][7]. Its activity is more responsive to physiological changes in GTP concentration[5][6].
-
PI5P4Kγ: Can utilize both ATP and GTP, but generally displays much lower overall kinase activity compared to the α and β isoforms[4][5]. It shows greater activity with GTP than with ATP[4].
Q5: Should I use ATP or GTP in my PI5P4K-A-IN-2 assay?
Since PI5P4K-A-IN-2 is a selective inhibitor of the γ isoform, and PI5P4Kγ can utilize both nucleotides, either ATP or GTP can be used as the phosphodonor in principle. However, considering that PI5P4Kγ shows greater activity with GTP, using GTP may enhance the assay signal[4]. Given that PI5P4K-A-IN-2 is an allosteric inhibitor, the choice of nucleotide is less likely to directly compete with the inhibitor itself. The decision may also be guided by the specific research question and the desire to mimic physiological conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no PI5P4Kγ activity detected | 1. Suboptimal Nucleotide Concentration: The concentration of ATP or GTP may be too low, especially considering the relatively high Km of PI5P4Kγ for these nucleotides. 2. Incorrect Nucleotide Choice: While PI5P4Kγ can use both, its activity is higher with GTP. 3. Enzyme Inactivity: The PI5P4Kγ enzyme may be degraded or improperly folded. | 1. Increase the concentration of ATP or GTP in the assay. Refer to the table of Km values to ensure the concentration is appropriate. 2. Consider using GTP as the phosphodonor to potentially increase the signal. 3. Verify the integrity and activity of the enzyme stock through a separate activity assay or by using a new batch of enzyme. |
| High background signal | 1. Contaminating Kinase Activity: The recombinant PI5P4Kγ preparation may be contaminated with other kinases. 2. Non-enzymatic substrate phosphorylation. | 1. Run a control reaction without the PI5P4Kγ enzyme to assess background phosphorylation. 2. Include a control with a known broad-spectrum kinase inhibitor to check for off-target activity. |
| Inconsistent IC50 values for PI5P4K-A-IN-2 | 1. Variable Assay Conditions: Inconsistent concentrations of ATP, GTP, or substrate (PI5P) between experiments. 2. DMSO Effects: High concentrations of DMSO (the solvent for the inhibitor) can inhibit enzyme activity. | 1. Maintain consistent concentrations of all reagents in every assay. 2. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%). |
| Unexpected competition with ATP | 1. Off-target Effects: At high concentrations, PI5P4K-A-IN-2 might exhibit off-target binding to the ATP pocket of contaminating kinases. 2. Complex Inhibition Mechanism: The inhibitor may have a more complex mechanism of action than purely allosteric. | 1. Confirm the purity of the PI5P4Kγ enzyme. 2. Perform kinetic studies to further characterize the inhibition mechanism in your specific assay system. |
Quantitative Data Summary
The following table summarizes the Michaelis-Menten constants (Km) for ATP and GTP for the three human PI5P4K isoforms. These values are crucial for designing kinase assays with appropriate nucleotide concentrations.
| Isoform | Km (ATP) | Km (GTP) | Nucleotide Preference |
| PI5P4Kα | ~5 µM[4][5] | ~3 µM[4][5] | ATP ≈ GTP |
| PI5P4Kβ | ~240 µM[4] | ~88 µM[6] | GTP > ATP |
| PI5P4Kγ | - | ~389 µM[4] | GTP > ATP |
Note: A specific Km value for ATP for PI5P4Kγ was not consistently reported in the search results, though it is known to utilize ATP.
Experimental Protocols
General PI5P4Kγ Kinase Assay Protocol (ADP-Glo™ Format)
This protocol provides a general framework for a PI5P4Kγ kinase assay. Specific concentrations and incubation times may require optimization.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of PI5P substrate.
-
Prepare stock solutions of ATP and GTP.
-
Prepare a stock solution of PI5P4K-A-IN-2 in DMSO.
-
Reconstitute the PI5P4Kγ enzyme in an appropriate buffer.
-
-
Assay Procedure:
-
Add 5 µL of reaction buffer to each well of a 384-well plate.
-
Add 2.5 µL of PI5P4K-A-IN-2 at various concentrations (in DMSO, with a final DMSO concentration ≤1%). For control wells, add DMSO only.
-
Add 2.5 µL of PI5P4Kγ enzyme solution.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the PI5P substrate and either ATP or GTP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega) by following the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of PI5P4K-A-IN-2.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lipid kinase PI5P4Kβ is an intracellular GTP sensor for metabolism and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmap.jp [researchmap.jp]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Resistance to PI5P4K-A-IN-2
Disclaimer: The following information is based on publicly available research on Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) inhibitors. As "PI5P4K-A-IN-2" is a placeholder designation, this guide addresses challenges and solutions broadly applicable to inhibitors of this class, such as THZ-P1-2 and others.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with PI5P4K-A-IN-2.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of PI5P4K-A-IN-2?
PI5P4K-A-IN-2 is a representative inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, which includes three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. These kinases phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] By inhibiting PI5P4K, the inhibitor blocks this conversion, leading to an accumulation of PI5P and a decrease in the intracellular pool of PI(4,5)P2. This disruption of phosphoinositide signaling affects various cellular processes, including autophagy, metabolism, and cell survival.[2][3]
2. What are the primary cellular effects observed after treatment with a PI5P4K inhibitor?
The primary cellular effects of PI5P4K inhibition include:
-
Disruption of Autophagy: Inhibition of PI5P4K leads to defects in the fusion of autophagosomes with lysosomes, causing an accumulation of autophagic vesicles.[2][3] This impairment of autophagy flux can induce metabolic stress.
-
Modulation of mTORC1 Signaling: PI5P4K inhibition can lead to the suppression of mTORC1 signaling, a central regulator of cell growth and metabolism.[4][5]
-
Induction of Apoptosis and Cell Death: In cancer cells, particularly those with p53 mutations, inhibition of PI5P4K can disrupt energy homeostasis and selectively induce apoptosis.[4]
-
Interaction with the Hippo Pathway: Recent studies have shown that PI5P4K activity is regulated by the Hippo signaling pathway, and inhibition of PI5P4K can, in turn, affect the activity of the transcriptional co-activator YAP.[6][7][8]
3. How should PI5P4K-A-IN-2 be stored and handled?
While specific instructions for "PI5P4K-A-IN-2" are not available, inhibitors of this class are typically stored as a powder at -20°C or -80°C for long-term stability. For experimental use, a stock solution is prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no observable cellular effect at expected concentrations. | Compound Instability: The inhibitor may have degraded due to improper storage or handling. | Ensure the compound is stored correctly and prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. |
| Low Cellular Potency: There can be a discrepancy between in vitro and cellular efficacy.[9][10] | Increase the concentration of the inhibitor and/or the treatment duration. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). | |
| Cell Line Specificity: The cellular context, including the expression levels of PI5P4K isoforms and the status of signaling pathways like p53, can influence sensitivity. | Test a panel of cell lines with varying genetic backgrounds. Characterize the expression of PI5P4K isoforms in your cell line of interest. | |
| High background or off-target effects. | Non-specific Binding: At high concentrations, the inhibitor may bind to other kinases or cellular proteins. | Perform a dose-response curve to determine the optimal concentration with minimal off-target effects. Use a negative control compound if available. Perform kinome-wide profiling to identify potential off-targets. |
| Solvent Effects: The vehicle (e.g., DMSO) used to dissolve the inhibitor may have cytotoxic effects at high concentrations. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle-only control in all experiments. | |
| Development of resistance in long-term experiments. | Upregulation of Drug Efflux Pumps: Cancer cells can acquire resistance by overexpressing multidrug transporters like ABCB1 and ABCG2.[11] | Test for the expression of ABC transporters in resistant cells. Consider co-treatment with an inhibitor of these transporters. |
| Target Mutation: Although less common for covalent inhibitors, mutations in the target protein can prevent inhibitor binding. | Sequence the PI5P4K genes in resistant cell lines to check for mutations. | |
| Activation of Bypass Signaling Pathways: Cells may compensate for the inhibition of PI5P4K by upregulating alternative survival pathways. | Perform pathway analysis (e.g., Western blotting for key signaling proteins) to identify activated bypass pathways in resistant cells. Consider combination therapies to target these pathways. |
Quantitative Data
Table 1: Inhibitory Activity of Representative PI5P4K Inhibitors
| Compound | Target Isoform(s) | IC50 / pIC50 | Assay Type | Reference |
| THZ-P1-2 | Pan-PI5P4K (covalent) | 190 nM (PI5P4Kα) | Biochemical | [12] |
| PI5P4Ks-IN-2 | PI5P4Kγ | pIC50: 6.2 | Biochemical | [1] |
| PI5P4Kγ-IN-1 | PI5P4Kγ | - | Not specified | [1] |
| ARUK2007145 | PI5P4Kα, PI5P4Kγ | pIC50: 7.3 (α), 8.1 (γ) | Biochemical | [1] |
| NIH-12848 | PI5P4Kγ | ~1 µM | In vitro kinase assay | [13] |
| NCT-504 | PI5P4Kγ | 16 µM | 32P-ATP/PI5P incorporation assay | [14] |
Table 2: Cellular Activity of THZ-P1-2 in Leukemia Cell Lines
| Cell Line | IC50 (µM) | Cancer Type | Reference |
| MV4-11 | Low µM range | AML | [15] |
| OCI-AML3 | Low µM range | AML | [15] |
| Jurkat | Low µM range | ALL | [15] |
| NALM6 | Low µM range | ALL | [15] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to confirm that PI5P4K-A-IN-2 binds to its target, PI5P4K, within the cell.
Materials:
-
Cells of interest
-
PI5P4K-A-IN-2 and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody specific to the PI5P4K isoform of interest
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with PI5P4K-A-IN-2 at the desired concentration or with vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant, which contains the soluble proteins. Analyze the amount of soluble PI5P4K by SDS-PAGE and Western blotting using a specific antibody.
-
Analysis: A higher amount of soluble PI5P4K in the inhibitor-treated samples compared to the vehicle control at elevated temperatures indicates that the inhibitor has bound to and stabilized the protein.
Autophagy Flux Assay by Western Blot
This protocol measures the accumulation of LC3-II and p62 to assess the impact of PI5P4K-A-IN-2 on autophagy.
Materials:
-
Cells of interest
-
PI5P4K-A-IN-2
-
Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies against LC3B and p62/SQSTM1
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with PI5P4K-A-IN-2 at the desired concentration. In a parallel set of wells, co-treat with PI5P4K-A-IN-2 and an autophagy inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the experiment. Include vehicle-only and autophagy inhibitor-only controls.
-
Cell Lysis: After the treatment period, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against LC3B and p62. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Analysis: An increase in the LC3-II/LC3-I ratio and p62 levels in the presence of PI5P4K-A-IN-2 indicates a blockage of autophagic flux. A further accumulation of LC3-II and p62 in the co-treated samples compared to the inhibitor alone confirms the disruption of autophagy.
Visualizations
Signaling Pathways
Caption: PI5P4K signaling pathway and points of regulation.
Experimental Workflow: Autophagy Flux Assay
Caption: Experimental workflow for assessing autophagic flux.
Logical Relationships: Potential Resistance Mechanisms
Caption: Potential mechanisms of acquired resistance to PI5P4K inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
PI5P4K-A-IN-2 non-specific binding in assays
Welcome to the technical support center for PI5P4K-A-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of PI5P4K-A-IN-2 in various assays.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments with PI5P4K-A-IN-2.
Issue 1: High Background Signal or Apparent Inhibition at High Concentrations
Question: I am observing a high background signal or what appears to be non-specific inhibition of my target kinase at high concentrations of PI5P4K-A-IN-2. What could be the cause and how can I resolve this?
Answer: High background signals or non-specific inhibition at elevated concentrations of small molecules are common issues in in vitro assays. Several factors could be contributing to this observation.
Possible Causes and Solutions:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that interfere with the assay readout, for example, by sequestering the enzyme or substrate.
-
Solution: Determine the critical aggregation concentration (CAC) of PI5P4K-A-IN-2 under your assay conditions. This can be done using techniques like dynamic light scattering (DLS). It is also recommended to include a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in your assay buffer to prevent aggregation.[1][2]
-
-
Interference with Assay Readout: The compound may interfere with the detection method itself (e.g., fluorescence quenching or enhancement, inhibition of the reporter enzyme in luminescence-based assays).[3]
-
Solution: Run a control experiment with all assay components except the kinase to see if PI5P4K-A-IN-2 affects the readout directly. If interference is observed, you may need to switch to a different detection method (e.g., from a fluorescence-based to a radiometric assay).
-
-
Off-Target Inhibition: PI5P4K-A-IN-2 may be inhibiting other kinases or enzymes present as contaminants in your recombinant protein preparation.
-
Solution: Ensure the purity of your kinase preparation. Additionally, perform a kinase profiling screen to identify potential off-targets.
-
A decision tree for troubleshooting non-specific binding is provided below:
References
troubleshooting PI5P4K-A-IN-2 delivery in cells
Welcome to the technical support center for PI5P4K-A-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing PI5P4K-A-IN-2 in their cellular experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.
Mechanism of Action
PI5P4K-A-IN-2 is a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ), an enzyme involved in the phosphoinositide signaling pathway.[1][2] This pathway is crucial for regulating various cellular processes, including cell growth, proliferation, and stress responses.[2][3] PI5P4Kγ catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2] By inhibiting PI5P4Kγ, PI5P4K-A-IN-2 modulates the levels of these important signaling lipids, thereby impacting downstream pathways such as the mTOR and Hippo pathways.[2][4][5]
Isoform Selectivity of PI5P4K-A-IN-2
PI5P4K-A-IN-2 exhibits selectivity for the γ isoform of PI5P4K. The inhibitory activity is summarized in the table below.
| Isoform | pIC50 | Ki |
| PI5P4Kα | <4.3 | >30,000 nM |
| PI5P4Kβ | <4.6 | >30,000 nM |
| PI5P4Kγ | 6.2 | 68 nM |
Data sourced from MedchemExpress and Boffey HK, et al.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving PI5P4K-A-IN-2?
A1: The recommended solvent for PI5P4K-A-IN-2 is Dimethyl Sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution in DMSO, for example, 10 mM, which can then be further diluted in cell culture medium to the desired working concentration.
Q2: How should I store PI5P4K-A-IN-2 stock solutions?
A2: Stock solutions of PI5P4K-A-IN-2 should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles to maintain the stability of the compound.
Q3: What is a typical working concentration for PI5P4K-A-IN-2 in cell culture?
A3: The optimal working concentration can vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. A starting point for such an experiment could be a range from 1 µM to 10 µM. For some applications, concentrations as high as 10 µM have been used to assess selectivity against other kinases.[1]
Q4: Are there known off-target effects of PI5P4K-A-IN-2?
A4: PI5P4K-A-IN-2 has been shown to be highly selective for PI5P4Kγ over the α and β isoforms.[1] It has also been tested against a panel of other protein and lipid kinases with high selectivity.[1] However, as with any small molecule inhibitor, off-target effects are a possibility, especially at higher concentrations.[6] It is crucial to include appropriate controls in your experiments to validate the observed effects.
Troubleshooting Guide
Problem: I am not observing the expected biological effect after treating my cells with PI5P4K-A-IN-2.
-
Potential Cause 1: Suboptimal Concentration.
-
Solution: The effective concentration of PI5P4K-A-IN-2 can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. It is advisable to test a range of concentrations around the reported IC50/pIC50 values.
-
-
Potential Cause 2: Compound Instability or Degradation.
-
Solution: Ensure that the compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a new stock solution to rule out degradation.
-
-
Potential Cause 3: Poor Cellular Permeability.
-
Solution: While many small molecules are cell-permeable, issues can arise.[6] Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) as high concentrations can affect membrane integrity. If permeability is a persistent issue, consider alternative delivery methods, although these are not standard for this compound.
-
Problem: I am observing significant cell death or cytotoxicity after treatment.
-
Potential Cause 1: Concentration is too high.
-
Solution: High concentrations of small molecule inhibitors can lead to off-target effects and cytotoxicity.[6] Reduce the working concentration of PI5P4K-A-IN-2. A dose-response curve will help identify a concentration that is effective without being overly toxic.
-
-
Potential Cause 2: Prolonged Incubation Time.
-
Solution: The duration of exposure to the inhibitor can impact cell viability. Try reducing the incubation time to see if cytotoxicity is diminished while still achieving the desired biological effect.
-
-
Potential Cause 3: Solvent Toxicity.
-
Solution: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your final solvent concentration in the culture medium is at a non-toxic level (e.g., ≤ 0.1% DMSO). Always include a vehicle-only control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments to assess solvent toxicity.
-
Problem: My experimental results are inconsistent between experiments.
-
Potential Cause 1: Variability in Cell Culture Conditions.
-
Solution: Ensure that cell passage number, confluency at the time of treatment, and media composition are consistent across all experiments.[7] Changes in these parameters can affect cellular responses to inhibitors.
-
-
Potential Cause 2: Inconsistent Compound Dilution.
-
Solution: Prepare fresh dilutions of PI5P4K-A-IN-2 for each experiment from a reliable stock solution. Serial dilution errors can lead to significant variability in the final concentration.
-
-
Potential Cause 3: Fluctuation in Experimental Technique.
-
Solution: Standardize all steps of your experimental protocol, including incubation times, cell handling, and downstream processing, to minimize variability.
-
Experimental Protocols
Protocol: Validating PI5P4K-A-IN-2 Activity in Cells via Western Blot
This protocol describes a general method to assess the activity of PI5P4K-A-IN-2 by measuring the phosphorylation of downstream targets of the mTOR pathway, such as Akt or S6 Kinase. Inhibition of PI5P4K can lead to modulation of mTOR signaling.[4][8]
Materials:
-
Complete cell culture medium
-
PI5P4K-A-IN-2
-
DMSO
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a series of dilutions of PI5P4K-A-IN-2 in your cell culture medium from a DMSO stock. Also, prepare a vehicle control containing the same final concentration of DMSO as your highest inhibitor concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of PI5P4K-A-IN-2 or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours). This may need to be optimized.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and prepare samples for loading on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Analyze the band intensities to determine the effect of PI5P4K-A-IN-2 on the phosphorylation of the target proteins relative to the total protein and the loading control (GAPDH). A decrease in the phosphorylation of Akt or S6K would indicate successful inhibition of the pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. oncologynews.com.au [oncologynews.com.au]
- 6. caymanchem.com [caymanchem.com]
- 7. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target Effects of PI5P4Kα Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of small molecule inhibitors targeting Phosphatidylinositol 5-Phosphate 4-Kinase Alpha (PI5P4Kα), a key enzyme in phosphoinositide signaling pathways implicated in cancer and other diseases. As no specific agent designated "PI5P4K-A-IN-2" is prominently described in the current scientific literature, this guide focuses on well-characterized, potent, and selective PI5P4Kα inhibitors to serve as benchmarks for validating on-target effects. We present a comparison of ARUK2002821, a highly selective PI5P4Kα inhibitor, with other notable PI5P4K inhibitors, CC260 and THZ-P1-2.
Comparative Analysis of PI5P4Kα Inhibitors
The following tables summarize the biochemical potency, isoform selectivity, and cellular activities of selected PI5P4Kα inhibitors.
| Inhibitor | Target(s) | Potency (PI5P4Kα) | Isoform Selectivity | Key Cellular Effects | Reference |
| ARUK2002821 | PI5P4Kα | pIC50 = 8.0 | Selective vs. PI5P4Kβ and PI5P4Kγ | Broad selectivity against lipid and protein kinases. | [1][2][3][4][5] |
| CC260 | PI5P4Kα, PI5P4Kβ | Ki = 40 nM | Dual inhibitor | Disrupts cell energy homeostasis, induces AMPK activation, inhibits mTORC1, selectively toxic to p53-null tumor cells. | [6][7][8][9][10] |
| THZ-P1-2 | Pan-PI5P4K (α, β, γ) | IC50 = 190 nM | Pan-inhibitor (covalent) | Disrupts autophagy, upregulates TFEB signaling, demonstrates anti-proliferative activity in leukemia cell lines. | [11][12][13][14] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Ki is the inhibition constant. Lower values indicate higher potency.
Signaling Pathways and Experimental Workflows
To effectively validate the on-target effects of PI5P4Kα inhibitors, it is crucial to understand the underlying signaling pathways and employ robust experimental methodologies.
PI5P4Kα Signaling Pathway
PI5P4Kα is a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[15] This process is integral to various cellular functions, and its dysregulation is linked to cancer.[16] PI5P4Kα activity influences key signaling hubs, including the PI3K/AKT/mTORC1 pathway, which is a central regulator of cell growth, proliferation, and metabolism.[15][17] Inhibition of PI5P4Kα can lead to decreased mTORC1 activity, impacting downstream processes like protein synthesis and autophagy.[13][17] Furthermore, a connection between PI5P4Kα and the androgen receptor (AR) signaling pathway has been established, suggesting a role in hormone-dependent cancers like prostate cancer.[17][18]
Caption: PI5P4Kα Signaling Pathway and Points of Inhibition.
Experimental Workflow for Inhibitor Validation
A typical workflow to validate the on-target effects of a PI5P4Kα inhibitor involves a multi-tiered approach, starting from biochemical assays to cellular and potentially in vivo models.
Caption: Experimental Workflow for PI5P4Kα Inhibitor Validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key experiments used to characterize PI5P4Kα inhibitors.
Biochemical Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][19]
Materials:
-
Recombinant PI5P4Kα enzyme
-
PI5P substrate
-
Phosphatidylserine (PS)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., ARUK2002821)
Procedure:
-
Prepare a lipid substrate mix of PI5P and PS and create unilamellar liposomes by sonication and extrusion.
-
In a 384-well plate, add the kinase reaction buffer, recombinant PI5P4Kα enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the lipid substrate and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is used to verify that a compound binds to its intended target protein in a cellular context.
Materials:
-
Cancer cell line expressing PI5P4Kα (e.g., THP-1)
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and divide them into aliquots.
-
Heat the aliquots at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble PI5P4Kα in the supernatant by Western blotting.
-
A shift in the melting curve of PI5P4Kα in the presence of the inhibitor indicates target engagement.
Western Blot Analysis of Downstream Signaling
This technique is used to measure changes in the phosphorylation status of proteins downstream of PI5P4Kα, such as components of the mTORC1 pathway.[7][17]
Materials:
-
Cancer cell line (e.g., BT474)
-
Test inhibitor
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-AKT, anti-AKT, anti-PI5P4Kα)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test inhibitor at various concentrations and time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.[2][13]
Materials:
-
Cancer cell line (e.g., AML/ALL cell lines for THZ-P1-2, p53-null cancer cells for CC260)
-
Cell culture medium and supplements
-
Test inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to the wells.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
References
- 1. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor | Semantic Scholar [semanticscholar.org]
- 4. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00039G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CC260 selective PI5P4Kα and PI5P4Kβ i... - Advanced Prostate... [healthunlocked.com]
- 9. pnas.org [pnas.org]
- 10. ventures.yale.edu [ventures.yale.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. abmole.com [abmole.com]
- 15. biorxiv.org [biorxiv.org]
- 16. oncologynews.com.au [oncologynews.com.au]
- 17. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison: PI5P4Kα Inhibition by Small Molecules vs. siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, the choice between small molecule inhibitors and siRNA-mediated knockdown for targeting specific proteins is a critical decision that influences experimental outcomes and their interpretation. This guide provides an objective comparison of two common methods for targeting Phosphatidylinositol 5-Phosphate 4-Kinase Alpha (PI5P4Kα): the chemical inhibitor THZ-P1-2 and siRNA-mediated knockdown.
PI5P4Kα, a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), plays a crucial role in various cellular processes, including signal transduction, metabolic regulation, and autophagy.[1][2] Its dysregulation has been implicated in several diseases, including cancer, making it an attractive therapeutic target.[3][4] This guide will delve into the specifics of targeting PI5P4Kα using a chemical inhibitor and siRNA, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate an informed decision for your research needs.
Quantitative Comparison of PI5P4Kα Targeting Methods
The following tables summarize the key quantitative parameters for the PI5P4Kα inhibitor THZ-P1-2 and siRNA-mediated knockdown of PI5P4Kα.
| Parameter | PI5P4Kα Inhibitor (THZ-P1-2) | PI5P4Kα siRNA Knockdown | References |
| Target | PI5P4Kα (also inhibits β and γ isoforms) | PIP4K2A mRNA | [5][6][7][8] |
| Mechanism of Action | Covalent, irreversible inhibition of kinase activity by targeting a cysteine residue in a disordered loop. | Post-transcriptional gene silencing via RNA-induced silencing complex (RISC) mediated mRNA degradation. | [5][7] |
| Reported IC50 | 190 nM for PI5P4Kα | Not Applicable | [6][7][8][9] |
| Effective Concentration | 0.7 µM (for ~75% inhibition of PI(4,5)P2 formation in vitro); 0.87-3.95 µM (for anti-proliferative activity in cell lines) | 10-25 nM (for significant mRNA and protein knockdown) | [5][6][10] |
| Onset of Action | Rapid, dependent on cell permeability and target engagement. | Slower, requires transfection, RISC loading, and mRNA/protein turnover (typically 24-72 hours). | [1][11] |
| Duration of Effect | Can be long-lasting due to covalent modification, but may be influenced by protein turnover. | Transient, duration depends on cell division rate and siRNA stability (typically 3-7 days). | [1][5] |
Performance Data: A Closer Look
| Performance Metric | PI5P4Kα Inhibitor (THZ-P1-2) | PI5P4Kα siRNA Knockdown | References |
| Specificity | Pan-PI5P4K inhibitor (α, β, γ). Potential for off-target effects on other kinases (e.g., ABL1, PIKfyve, BRK at higher concentrations). | High on-target specificity for PIP4K2A mRNA. Off-target effects are a concern, primarily through miRNA-like seed region binding to unintended mRNAs. | [12][13][14][15] |
| Knockdown/Inhibition Efficiency | ~75% inhibition of PI(4,5)P2 formation by PI5P4Kα at 0.7 µM. | Can achieve >75% knockdown of mRNA and significant reduction in protein levels. | [5][16] |
| Phenotypic Correlation | Phenocopies genetic deletion of PI5P4Kα/β/γ, causing defects in autophagy. | Knockdown of PI5P4Kα has been shown to upregulate androgen receptor signaling and affect metabolic pathways. | [1][5] |
| Toxicity | Can exhibit cytotoxicity at higher concentrations. | Can induce off-target toxicity and interferon response. Optimization of siRNA concentration is crucial. | [13][17] |
Signaling Pathways and Experimental Workflows
To better visualize the mechanisms and experimental processes involved, the following diagrams have been generated using Graphviz.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: PI5P4Kα Inhibition using THZ-P1-2
1. Reagent Preparation:
- Prepare a stock solution of THZ-P1-2 (e.g., 10 mM in DMSO). Store at -80°C.[7]
- On the day of the experiment, dilute the stock solution to the desired final concentration in cell culture medium.
2. Cell Culture and Treatment:
- Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
- Allow cells to adhere overnight.
- Replace the medium with fresh medium containing the desired concentration of THZ-P1-2 or DMSO as a vehicle control. A typical concentration range for inducing a cellular effect is 1-10 µM.[6]
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
3. Analysis:
- Western Blotting: To assess the effect on downstream signaling pathways (e.g., phosphorylation of mTORC1 substrates), lyse the cells and perform western blotting using appropriate primary and secondary antibodies.
- Autophagy Assays: To measure changes in autophagy, techniques such as LC3 turnover assays (western blot for LC3-I and LC3-II) or fluorescence microscopy of GFP-LC3 expressing cells can be employed.[5]
- Cell Viability/Proliferation Assays: Use assays such as MTT, CellTiter-Glo, or direct cell counting to determine the effect of the inhibitor on cell growth.[6]
Protocol 2: PI5P4Kα siRNA Knockdown
1. siRNA and Reagent Preparation:
- Resuspend lyophilized siRNA targeting PIP4K2A and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.[18]
- Use a suitable transfection reagent, such as Lipofectamine™ RNAiMAX.[1][11]
2. Transfection Procedure (for a 24-well plate):
- Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[18]
- Complex Formation:
- In one tube, dilute 1.5 µL of 20 µM siRNA stock into 50 µL of Opti-MEM™ I Reduced Serum Medium.
- In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™ I Reduced Serum Medium.
- Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume = 100 µL). Mix gently and incubate for 5 minutes at room temperature to allow for complex formation.[11]
- Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
- Incubate the cells for 24-72 hours at 37°C before analysis.
3. Analysis:
- Quantitative Real-Time PCR (qRT-PCR): To confirm knockdown at the mRNA level, extract total RNA from the cells and perform qRT-PCR using primers specific for PIP4K2A and a housekeeping gene for normalization.[1]
- Western Blotting: To confirm knockdown at the protein level, lyse the cells and perform western blotting using an antibody specific for PI5P4Kα.
- Phenotypic Assays: Perform relevant functional assays to assess the biological consequences of PI5P4Kα knockdown.
Conclusion: Making an Informed Choice
Both small molecule inhibitors and siRNA-mediated knockdown are powerful tools for studying PI5P4Kα function. The choice between them depends on the specific experimental goals, required timeline, and the level of target specificity needed.
-
PI5P4Kα inhibitors like THZ-P1-2 offer a rapid and dose-dependent means to acutely inhibit enzyme activity. This is particularly useful for studying the immediate consequences of kinase inhibition on signaling pathways. However, the potential for off-target effects, especially with pan-inhibitors, must be carefully considered and controlled for.
-
siRNA-mediated knockdown provides a highly specific method to reduce the total cellular level of PI5P4Kα protein. This approach is ideal for investigating the consequences of long-term protein depletion. The slower onset of action and the potential for off-target gene silencing are important considerations that necessitate careful experimental design and validation.
References
- 1. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. THZ-P1-2 - Immunomart [immunomart.org]
- 9. abmole.com [abmole.com]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 11. youtube.com [youtube.com]
- 12. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 16. researchgate.net [researchgate.net]
- 17. Guidelines for transfection of siRNA [qiagen.com]
- 18. genscript.com [genscript.com]
A Comparative Guide to PI5P4K Inhibitors: Profiling PI5P4Ks-IN-2 Against Pan- and Isoform-Selective Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PI5P4Ks-IN-2, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ), with other prominent pan- and isoform-selective inhibitors of the PI5P4K family. The information presented herein is intended to assist researchers in selecting the most appropriate tool compounds for their studies in areas such as cancer biology, metabolic disorders, and neurodegenerative diseases.
Introduction to PI5P4K and its Inhibition
The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, comprising three isoforms (α, β, and γ), plays a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] Dysregulation of PI5P4K activity has been implicated in various diseases, making these kinases attractive therapeutic targets.[2] The development of small molecule inhibitors targeting PI5P4Ks has led to the discovery of both pan-inhibitors, which target all three isoforms, and isoform-selective inhibitors, which offer the potential for more targeted therapeutic intervention with fewer off-target effects.
This guide focuses on the characterization of PI5P4Ks-IN-2, a compound identified as a selective inhibitor of the PI5P4Kγ isoform, and compares its activity profile with that of established pan-PI5P4K inhibitors such as THZ-P1-2, "Compound 30" (PI5P4Ks-IN-3), and CVM-05-002, as well as other isoform-selective inhibitors.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of PI5P4Ks-IN-2 and other selected PI5P4K inhibitors are summarized in the table below. It is important to note that the data presented has been compiled from various sources, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Type | PI5P4Kα | PI5P4Kβ | PI5P4Kγ | PI5P4Kγ+ | Reference(s) |
| PI5P4Ks-IN-2 | γ-selective | pIC50 < 4.3 | pIC50 < 4.6 | pIC50 = 6.2 | pIC50 = 0.32 | [3][4] |
| THZ-P1-2 | Pan-inhibitor (covalent) | IC50 = 190 nM | - | - | - | [5] |
| Compound 30 (PI5P4Ks-IN-3) | Pan-inhibitor (covalent) | IC50 = 1.3 µM | IC50 = 9.9 µM | 22% inhibition at 1 µM | - | [6][7] |
| CVM-05-002 | Pan-inhibitor | IC50 = 270 nM | IC50 = 1.7 µM | - | - | [1] |
| A-131 (PIP4K-IN-a131) | Pan-inhibitor | IC50 = 1.9 µM (purified) | - | - | - | [8] |
| NIH-12848 | γ-selective | - | - | IC50 = 2-3 µM | - | [6] |
| CC260 | α/β-selective | Ki = 40 nM | Ki = 30 nM | - | - | [1] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. IC50 and Ki values are measures of inhibitor potency. "-" indicates that data was not available in the reviewed sources. PI5P4Kγ+ is a mutant form of PI5P4Kγ with enhanced kinase activity used in some assays.
As the data indicates, PI5P4Ks-IN-2 demonstrates clear selectivity for the PI5P4Kγ isoform, with significantly lower activity against the α and β isoforms.[3][4] This contrasts with pan-inhibitors like THZ-P1-2 and Compound 30, which show activity across multiple isoforms.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the PI5P4K signaling pathway and the experimental workflows used to characterize them.
Caption: The PI5P4K signaling pathway, illustrating the conversion of PI5P to PI(4,5)P2 and its downstream effects.
Caption: A generalized workflow for the biochemical and cellular characterization of PI5P4K inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key assays used in the characterization of PI5P4K inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant PI5P4K enzyme (α, β, or γ isoform)
-
PI5P substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., PI5P4Ks-IN-2)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant PI5P4K enzyme, and the PI5P substrate.
-
Add serial dilutions of the test inhibitor or vehicle control (DMSO) to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding often stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Materials:
-
Cultured cells expressing the target PI5P4K isoform(s)
-
Test inhibitor
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heat treatment (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the PI5P4K isoform of interest
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a defined period.
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PI5P4K protein in each sample by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities to determine the melting curve of the protein in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.
Conclusion
PI5P4Ks-IN-2 is a valuable tool for researchers investigating the specific roles of the PI5P4Kγ isoform. Its high selectivity distinguishes it from pan-PI5P4K inhibitors like THZ-P1-2 and Compound 30. The availability of a diverse toolkit of pan- and isoform-selective inhibitors is crucial for dissecting the complex biology of the PI5P4K signaling pathway and for the development of novel therapeutic strategies targeting this important kinase family. Researchers are encouraged to consider the specific activity profile of each inhibitor when designing their experiments to ensure the most accurate and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI5P4Ks-IN-2 | PI3K | TargetMol [targetmol.com]
- 5. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
PI5P4Ks-IN-2 Demonstrates High Selectivity for PI5P4Kγ Over α and β Isoforms
For researchers in drug discovery and cell signaling, PI5P4Ks-IN-2 has emerged as a potent and highly selective inhibitor of the gamma isoform of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4Kγ), with significantly lower activity against the alpha and beta isoforms. This selectivity provides a valuable tool for dissecting the specific roles of PI5P4Kγ in cellular pathways.
PI5P4Ks-IN-2, also known as compound 40, exhibits a clear preference for PI5P4Kγ, as demonstrated by in vitro biochemical assays. The inhibitor shows a pIC50 value of 6.2 for PI5P4Kγ, while its activity against PI5P4Kα and PI5P4Kβ is significantly lower, with pIC50 values of less than 4.3 and 4.6, respectively.[1][2] This translates to a dissociation constant (Ki) of 68 nM for PI5P4Kγ, with negligible binding to PI5P4Kβ (Ki >30,000 nM)[1].
Quantitative Comparison of PI5P4Ks-IN-2 Activity Against PI5P4K Isoforms
| Target Isoform | pIC50 | IC50 | Ki |
| PI5P4Kα | < 4.3 | > 50 µM | Not Determined |
| PI5P4Kβ | < 4.6 | > 25 µM | > 30,000 nM |
| PI5P4Kγ | 6.2 | 630 nM | 68 nM |
| Data sourced from MedchemExpress and TargetMol product datasheets, referencing Boffey HK, et al. (2022).[1][2][3] |
Experimental Protocols
The selectivity of PI5P4Ks-IN-2 was determined using established biochemical assays, as detailed in Boffey HK, et al. (2022).[3][4]
Biochemical Kinase Assays:
The inhibitory activity of PI5P4Ks-IN-2 against the different PI5P4K isoforms was quantified using an ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's potency.
-
Recombinant Enzymes: Full-length human PI5P4Kα, PI5P4Kβ, and PI5P4Kγ were used.
-
Substrate: Phosphatidylinositol 5-phosphate (PI(5)P) was used as the lipid substrate.
-
ATP Concentration: The concentration of ATP was kept at or near the Km for each enzyme to ensure accurate determination of IC50 values.
-
Inhibitor Concentration: PI5P4Ks-IN-2 was tested across a range of concentrations to generate a dose-response curve.
-
Detection: The ADP-Glo™ reagent was added to terminate the kinase reaction and convert the generated ADP into a luminescent signal. The light output was measured using a plate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Binding Affinity Determination (Ki):
The binding affinity (Ki) of PI5P4Ks-IN-2 for PI5P4Kγ and PI5P4Kβ was determined using commercially available binding assays[3]. These assays typically involve a competition experiment where the inhibitor competes with a known high-affinity ligand for binding to the kinase.
Experimental Workflow for Determining Inhibitor Selectivity
References
- 1. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PI5P4Kα Inhibitors: A Comparative Guide to Generating and Characterizing Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of PI5P4Kα (Phosphatidylinositol 5-Phosphate 4-Kinase Alpha) inhibitors by generating and characterizing drug-resistant mutants. This process is a critical step in preclinical drug development, confirming that an inhibitor's cellular effects are a direct result of engaging its intended target.
Herein, we compare the sensitivity of wild-type (WT) PI5P4Kα to a rationally designed resistant mutant, using a hypothetical selective inhibitor, herein referred to as "PI5P4Kα-IN-1," as an exemplar. The principles and protocols described are broadly applicable to various kinase inhibitors. Note: The specific inhibitor "PI5P4K-A-IN-2" mentioned in the query does not correspond to a widely recognized public compound name; therefore, a representative name is used for illustrative purposes.
The Role of PI5P4Kα in Cellular Signaling
PI5P4Kα is a lipid kinase that plays a crucial role in phosphoinositide metabolism by converting Phosphatidylinositol 5-phosphate (PI(5)P) to Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This enzymatic activity is integral to various signaling pathways, including the mTOR and Hippo pathways, which regulate fundamental cellular processes like growth, proliferation, and metabolic stress responses.[1][2] Given its involvement in pathways frequently dysregulated in cancer, PI5P4Kα has emerged as a promising therapeutic target.
Caption: PI5P4Kα Signaling Pathway and Point of Inhibition.
Strategy: On-Target Validation Through Resistance
The gold standard for validating a targeted inhibitor is to demonstrate that its cellular activity is lost when its target protein is mutated in a way that prevents inhibitor binding, without compromising the protein's essential function. The most common method to achieve this is by generating cell lines that can proliferate in the presence of otherwise lethal doses of the inhibitor. These resistant cells frequently harbor mutations in the drug's target gene.
Comparing the inhibitor's potency (e.g., IC50 value) in parental (wild-type) versus resistant (mutant) cells provides direct evidence of on-target engagement. A significant rightward shift in the dose-response curve for the resistant cells confirms that the inhibitor's primary mechanism of action is through the targeted kinase.
Generating PI5P4Kα Resistant Mutants: An Experimental Workflow
The generation of drug-resistant cell lines is typically achieved by long-term, escalating dose exposure.[3][4][5] This process mimics the clinical development of acquired drug resistance and selects for clones that have developed mechanisms to survive in the presence of the inhibitor.
Caption: Workflow for Generating and Validating Resistant Mutants.
Data Presentation: Comparing Inhibitor Sensitivity
The primary quantitative endpoint for validating resistance is the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value for resistant clones compared to the parental cell line is indicative of successful resistance development.
Table 1: Illustrative IC50 Comparison of PI5P4Kα-IN-1 (Note: Data are representative examples for illustrative purposes.)
| Cell Line / Genotype | PI5P4Kα Status | PI5P4Kα-IN-1 IC50 | Fold Resistance |
| Parental (e.g., BT-474) | Wild-Type | 50 nM | 1x |
| Resistant Clone 1 | T196M Mutant | 5,000 nM (>5 µM) | 100x |
| Resistant Clone 2 | T196M Mutant | 7,500 nM (>7.5 µM) | 150x |
The hypothetical "T196M" mutation represents a common resistance mechanism in kinases, known as a "gatekeeper" mutation. The gatekeeper residue controls access to a hydrophobic pocket near the ATP-binding site. A mutation from a smaller residue (like Threonine) to a larger one (like Methionine) can sterically hinder the binding of ATP-competitive inhibitors without abolishing the kinase's ability to bind ATP and function. For PI5P4Kα, Threonine-196 (T196) is a putative gatekeeper residue.
Experimental Protocols
Protocol for Generation of Resistant Cell Lines
This protocol is a generalized procedure that should be optimized for the specific cell line and inhibitor used.
-
Determine Initial Drug Sensitivity:
-
Plate the parental cancer cell line (e.g., BT-474, known to express PI5P4Kα) in 96-well plates.
-
Perform a dose-response experiment with PI5P4Kα-IN-1 (e.g., from 1 nM to 50 µM) for 72-96 hours.
-
Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTT).
-
Calculate the IC50 value using non-linear regression analysis.[4][6]
-
-
Chronic Drug Exposure and Dose Escalation:
-
Begin by culturing parental cells in their standard growth medium supplemented with PI5P4Kα-IN-1 at a concentration of approximately IC10-IC20 (e.g., 5-10 nM).
-
Maintain the cells in continuous culture with the inhibitor, passaging them as they reach 70-80% confluency.[4]
-
Once the cells demonstrate stable growth rates comparable to untreated parental cells, increase the drug concentration by 1.5 to 2-fold.[4]
-
Repeat this dose-escalation process over several months. It is crucial to cryopreserve cells at each concentration stage.[4] The entire process can take 6-12 months.[3]
-
-
Isolation of Resistant Clones:
-
Once a population is established that can proliferate at a high concentration of the inhibitor (e.g., >1 µM), isolate single-cell clones.
-
This can be done by plating the resistant population at a very low density (e.g., 100-200 cells per 10 cm dish) and allowing individual colonies to form.
-
Alternatively, use fluorescence-activated cell sorting (FACS) to deposit single cells into 96-well plates.
-
Expand these individual clones in the presence of the high inhibitor concentration.
-
Protocol for Validation of Resistance
-
Comparative IC50 Determination:
-
Culture the parental cell line and several expanded resistant clones in drug-free medium for at least one week to wash out the inhibitor.[3]
-
Perform a new dose-response experiment as described in step 1.1 for both parental cells and the resistant clones.
-
Calculate and compare the IC50 values. A >10-fold shift in IC50 is typically considered a strong indicator of resistance.[4]
-
Protocol for Identification of Resistance Mutations
-
RNA/DNA Extraction:
-
Extract total RNA or genomic DNA from both the parental cell line and the validated resistant clones.
-
-
Sequencing of PIP4K2A Gene:
-
Sanger Sequencing: If a specific candidate region is suspected (e.g., the ATP-binding pocket or gatekeeper residue), design primers to amplify this region from cDNA (generated from RNA) or genomic DNA. Sequence the PCR products and compare the sequences from resistant clones to the parental line to identify mutations.
-
Next-Generation Sequencing (NGS): For an unbiased approach, perform whole-exome sequencing or targeted sequencing of a panel of known cancer and kinase genes, including PIP4K2A, to identify mutations in the resistant clones that are absent in the parental line.
-
-
Confirmation of Causal Mutation:
-
To confirm that an identified mutation (e.g., T196M) is responsible for resistance, introduce this specific mutation into the wild-type PI5P4Kα cDNA using site-directed mutagenesis.
-
Express this mutant protein in the parental cells and re-evaluate the IC50 of PI5P4Kα-IN-1. A shift to a resistant phenotype confirms the mutation's role.
-
Conclusion
The generation of inhibitor-resistant mutants is an indispensable tool in the validation of targeted therapies. By demonstrating a clear shift in inhibitor sensitivity that correlates with a specific mutation in the target protein, researchers can build a robust data package to support the on-target mechanism of action for their compound. This comparative approach provides critical confidence for advancing a PI5P4Kα inhibitor through the drug development pipeline.
References
- 1. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment | PLOS Computational Biology [journals.plos.org]
- 3. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond IC50-A computational dynamic model of drug resistance in enzyme inhibition treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to PI5P4K-A-IN-2 and Other Allosteric PI5P4K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PI5P4K-A-IN-2 with other allosteric inhibitors of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K). The information presented is supported by experimental data to aid in the selection of appropriate chemical tools for research and drug discovery.
Introduction to PI5P4K and Allosteric Inhibition
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and immunological conditions.
Allosteric inhibitors offer a promising therapeutic strategy by binding to a site on the enzyme distinct from the active site. This can lead to higher selectivity and potentially fewer off-target effects compared to traditional ATP-competitive inhibitors. This guide focuses on a comparative analysis of PI5P4K-A-IN-2 and other notable allosteric PI5P4K inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for PI5P4K-A-IN-2 and other allosteric PI5P4K inhibitors. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Target(s) | Assay Type | pIC50 | IC50 (µM) | Ki (nM) | Kd (nM) | Reference(s) |
| PI5P4K-A-IN-2 (Compound 40) | PI5P4Kγ | ADP-Glo | 6.2 (PI5P4Kγ) | - | 68 (PI5P4Kγ-WT) | - | [1][2] |
| PI5P4Kα | ADP-Glo | <4.3 | >30 | - | - | [1][2] | |
| PI5P4Kβ | ADP-Glo | <4.6 | >30 | >30,000 | - | [1][2] | |
| NIH-12848 | PI5P4Kγ | Radiometric | - | 1-3 | - | - | [3][4][5] |
| PI5P4Kα | Radiometric | - | >100 | - | - | [4][6] | |
| PI5P4Kβ | Radiometric | - | >100 | - | - | [4][6] | |
| NCT-504 | PI5P4Kγ | 32P-ATP/PI5P incorporation | - | 15.8 | - | 354 | [1][7] |
| PI5P4Kα | - | - | >50 | - | - | [1] | |
| PI5P4Kβ | - | - | >50 | - | - | [1] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Experimental Methodologies
Detailed protocols for the key assays cited in this guide are provided below to facilitate experimental reproducibility.
ADP-Glo™ Kinase Assay for PI5P4Kγ Activity
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
PI5P4Kγ enzyme (recombinant)
-
PI5P substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (e.g., PI5P4K-A-IN-2)
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the compound solution, 5 µL of the PI5P substrate solution, and 5 µL of the ATP solution.
-
Initiate the kinase reaction by adding 5 µL of the PI5P4Kγ enzyme solution.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
To stop the reaction and deplete the remaining ATP, add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for at least 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for at least 40 minutes at room temperature in the dark.
-
Measure the luminescence using a plate-reading luminometer.
-
Create an ATP-to-ADP conversion curve to determine the percentage of ATP consumed and calculate the inhibitor's potency.
KINOMEscan® Profiling for Inhibitor Selectivity
This competition binding assay is used to determine the selectivity of an inhibitor against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
General Protocol:
-
Kinases are tagged with a unique DNA barcode.
-
An immobilized ligand that binds to the active site of the kinases is prepared on beads.
-
The DNA-tagged kinases, immobilized ligand, and the test compound are incubated together.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The beads are washed to remove unbound components.
-
The amount of kinase bound to the beads is quantified by qPCR of the DNA tag.
-
The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration. A lower percentage indicates stronger binding of the compound to the kinase.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment.
Principle: Ligand binding can increase the thermal stability of a protein. CETSA measures this change in thermal stability to confirm target engagement.
General Protocol:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heat Shock: Heat the cell suspensions or lysates at a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving PI5P4K and a typical experimental workflow for inhibitor characterization.
Caption: PI5P4K Signaling Pathway Overview.
Caption: Inhibitor Characterization Workflow.
Conclusion
PI5P4K-A-IN-2 emerges as a potent and highly selective allosteric inhibitor of PI5P4Kγ. Its favorable selectivity profile against other PI5P4K isoforms makes it a valuable tool for studying the specific roles of PI5P4Kγ in cellular processes. Compared to other allosteric inhibitors like NIH-12848 and NCT-504, PI5P4K-A-IN-2 demonstrates comparable or superior potency and selectivity in the available assays. The choice of inhibitor will ultimately depend on the specific experimental context and research question. The detailed methodologies and pathway diagrams provided in this guide are intended to support the design and execution of robust experiments in the field of PI5P4K research.
References
- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Summary of the AMPK and mTOR signaling pathways [pfocr.wikipathways.org]
- 3. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: Allosteric vs. ATP-Competitive Inhibitors of PI5P4K
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between allosteric inhibitors, exemplified by PI5P4Kγ-selective compounds, and traditional ATP-competitive inhibitors targeting the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of appropriate chemical probes for research and drug discovery.
Introduction to PI5P4K and Its Inhibition
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases comprising three isoforms in mammals: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. These enzymes catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical second messenger involved in a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal regulation.[1][2] Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making this kinase family an attractive therapeutic target.[1][3][4]
Inhibitors of PI5P4K can be broadly categorized into two main classes based on their mechanism of action: ATP-competitive inhibitors, which bind to the highly conserved ATP-binding pocket, and allosteric inhibitors, which bind to a distinct site on the enzyme to modulate its activity. This guide will compare and contrast these two classes of inhibitors, with a focus on their efficacy, selectivity, and therapeutic potential.
PI5P4K Signaling Pathway
PI5P4Ks are integral components of cellular signaling networks. They regulate the levels of PI5P and PI(4,5)P2, thereby influencing downstream pathways. For instance, PI5P4Ks have been shown to interact with and be regulated by the Hippo signaling pathway, a key regulator of cell growth and organ size.[1][5] The core Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4Ks.[5] Furthermore, PI5P4K activity is linked to the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PIP4K2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PI5P4K inhibitors: promising opportunities and challenges | Semantic Scholar [semanticscholar.org]
- 5. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Scaffolding Function of PI5P4K Alpha: A Comparative Guide to Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological tools for studying the scaffolding function of Phosphatidylinositol 5-Phosphate 4-Kinase alpha (PI5P4Kα). A key aspect of PI5P4Kα's cellular role, independent of its kinase activity, is its ability to act as a scaffold protein, directly interacting with and inhibiting Type I Phosphatidylinositol 4-Phosphate 5-Kinases (PI4P5Ks). This interaction is crucial for regulating the cellular pools of phosphoinositides, particularly PI(4,5)P₂ and PI(3,4,5)P₃, which are central to numerous signaling pathways.
Here, we compare the utility of PI5P4K-A-IN-2, a known PI5P4Kγ-selective inhibitor, with potent and selective PI5P4Kα inhibitors, ARUK2002821 and BAY-091, in dissecting the scaffolding versus kinase-dependent functions of PI5P4Kα.
Introduction to PI5P4Kα Scaffolding Function
PI5P4Kα, in addition to its enzymatic role in converting PI5P to PI(4,5)P₂, possesses a critical non-enzymatic scaffolding function. This involves a direct protein-protein interaction with PI4P5K isoforms, leading to the inhibition of their activity.[1][2] This kinase-independent regulation modulates the production of PI(4,5)P₂ at the plasma membrane, thereby impacting downstream signaling cascades, including the PI3K/AKT pathway.[1][3] Understanding this scaffolding function is paramount for elucidating the full spectrum of PI5P4Kα's cellular activities and for the development of targeted therapeutics.
Comparative Analysis of PI5P4K Inhibitors
The ideal chemical probe to study the scaffolding function of PI5P4Kα should ideally modulate its protein-protein interactions without affecting its kinase activity, or vice-versa. Alternatively, comparing the effects of highly selective inhibitors for different PI5P4K isoforms can help delineate the specific roles of each.
PI5P4K-A-IN-2 is a selective inhibitor of PI5P4Kγ.[4] Its utility in studying PI5P4Kα's scaffolding function lies in its isoform selectivity, serving as a negative control to distinguish the roles of PI5P4Kα and PI5P4Kγ in cellular processes. However, its low potency against PI5P4Kα makes it unsuitable for direct investigation of the alpha isoform's functions.[4]
ARUK2002821 and BAY-091 are potent and selective inhibitors of PI5P4Kα's kinase activity.[5][6][7][8] These compounds are valuable tools for differentiating the kinase-dependent functions of PI5P4Kα from its scaffolding role. By inhibiting the kinase domain, researchers can observe cellular phenotypes and determine if they are a consequence of the loss of catalytic activity or the disruption of its scaffolding interactions.
The following table summarizes the key characteristics of these inhibitors:
| Inhibitor | Target Isoform(s) | Reported IC₅₀/pIC₅₀ (PI5P4Kα) | Selectivity Profile | Utility for Scaffolding Studies |
| PI5P4K-A-IN-2 | PI5P4Kγ | pIC₅₀ < 4.3[4] | Highly selective for PI5P4Kγ over α and β isoforms.[4] | Primarily as a negative control to dissect isoform-specific functions. |
| ARUK2002821 | PI5P4Kα | pIC₅₀ = 8.0[5][8] | Selective for PI5P4Kα over β and γ isoforms.[5][8] | Enables decoupling of kinase-dependent functions from scaffolding roles. |
| BAY-091 | PI5P4Kα | Potent and highly selective inhibitor.[7] | Highly selective for PI5P4Kα.[7] | Similar to ARUK2002821, allows for the study of kinase-independent functions. |
Experimental Data: Assessing the Impact on PI5P4Kα Scaffolding
To directly assess the impact of these inhibitors on the scaffolding function of PI5P4Kα, co-immunoprecipitation (Co-IP) and Förster Resonance Energy Transfer (FRET) assays can be employed to quantify the interaction between PI5P4Kα and PI4P5K.
Co-Immunoprecipitation Results
Co-IP experiments can be performed in cells expressing tagged versions of PI5P4Kα and PI4P5K. The amount of PI4P5K that co-precipitates with PI5P4Kα in the presence of the inhibitors can be quantified by Western blotting.
| Inhibitor (Concentration) | Fold Change in PI4P5K Co-precipitated with PI5P4Kα (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.0 |
| PI5P4K-A-IN-2 (10 µM) | [Placeholder for experimental data, e.g., 0.95 ± 0.08] |
| ARUK2002821 (1 µM) | [Placeholder for experimental data, e.g., 0.45 ± 0.05] |
| BAY-091 (1 µM) | [Placeholder for experimental data, e.g., 0.52 ± 0.06] |
Note: The placeholder data suggests that the alpha-selective inhibitors may partially disrupt the interaction, which would be a significant finding.
FRET Imaging Results
FRET microscopy can provide in-cell visualization and quantification of the proximity between PI5P4Kα and PI4P5K tagged with a FRET pair of fluorescent proteins.
| Inhibitor (Concentration) | Mean FRET Efficiency (%) |
| Vehicle (DMSO) | [Placeholder for experimental data, e.g., 15.2 ± 1.8] |
| PI5P4K-A-IN-2 (10 µM) | [Placeholder for experimental data, e.g., 14.8 ± 2.1] |
| ARUK2002821 (1 µM) | [Placeholder for experimental data, e.g., 8.5 ± 1.5] |
| BAY-091 (1 µM) | [Placeholder for experimental data, e.g., 9.1 ± 1.7] |
Note: The placeholder FRET data would corroborate the Co-IP findings, indicating a reduction in proximity between PI5P4Kα and PI4P5K upon treatment with alpha-selective inhibitors.
Experimental Protocols
Co-Immunoprecipitation of PI5P4Kα and PI4P5K
This protocol describes the co-immunoprecipitation of FLAG-tagged PI5P4Kα and HA-tagged PI4P5K from cultured mammalian cells.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-PI5P4Kα and HA-PI4P5K
-
Lipofectamine 3000 (Thermo Fisher Scientific)
-
DMEM supplemented with 10% FBS
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)
-
Anti-FLAG M2 affinity gel (Sigma-Aldrich)
-
3xFLAG peptide (Sigma-Aldrich)
-
Antibodies: anti-FLAG (mouse), anti-HA (rabbit), anti-mouse IgG-HRP, anti-rabbit IgG-HRP
-
Inhibitors: PI5P4K-A-IN-2, ARUK2002821, BAY-091
-
DMSO (vehicle)
Procedure:
-
Co-transfect HEK293T cells with FLAG-PI5P4Kα and HA-PI4P5K expression plasmids using Lipofectamine 3000.
-
24 hours post-transfection, treat cells with the indicated concentrations of inhibitors or DMSO for 4 hours.
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate a portion of the supernatant with anti-FLAG M2 affinity gel for 2 hours at 4°C with gentle rotation.
-
Wash the beads three times with Lysis Buffer.
-
Elute the protein complexes by incubating with 3xFLAG peptide for 30 minutes at 4°C.
-
Analyze the eluted proteins and input lysates by SDS-PAGE and Western blotting with anti-FLAG and anti-HA antibodies.
-
Quantify band intensities using densitometry software.
FRET-based Proximity Assay for PI5P4Kα and PI4P5K Interaction
This protocol outlines a method to measure the interaction between PI5P4Kα and PI4P5K in living cells using FRET microscopy.
Materials:
-
HeLa cells
-
Expression plasmids for PI5P4Kα-CFP (donor) and PI4P5K-YFP (acceptor)
-
Transfection reagent (e.g., FuGENE HD)
-
Imaging medium (e.g., phenol red-free DMEM)
-
Confocal microscope equipped for FRET imaging (e.g., with spectral imaging or acceptor photobleaching capabilities)
-
Inhibitors: PI5P4K-A-IN-2, ARUK2002821, BAY-091
-
DMSO (vehicle)
Procedure:
-
Co-transfect HeLa cells with PI5P4Kα-CFP and PI4P5K-YFP expression plasmids.
-
24 hours post-transfection, replace the medium with imaging medium containing the inhibitors or DMSO and incubate for the desired time.
-
Mount the cells on the confocal microscope.
-
Acquire images of CFP and YFP fluorescence.
-
Calculate FRET efficiency using a suitable method (e.g., sensitized emission or acceptor photobleaching).
-
Analyze a statistically significant number of cells for each condition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI5P4Kα's scaffolding function in phosphoinositide signaling.
Caption: Workflow for Co-Immunoprecipitation experiment.
Caption: Workflow for FRET-based protein interaction assay.
Conclusion
The study of PI5P4Kα's scaffolding function is essential for a complete understanding of its role in cellular signaling. While PI5P4K-A-IN-2 serves as a valuable tool for dissecting isoform-specific roles, the potent and selective PI5P4Kα inhibitors, ARUK2002821 and BAY-091, are indispensable for distinguishing between the kinase-dependent and independent functions of PI5P4Kα. The experimental approaches outlined in this guide, coupled with the use of these specific inhibitors, will enable researchers to more precisely probe the intricate regulatory mechanisms governed by PI5P4Kα's scaffolding activity. Further studies are warranted to explore whether these kinase inhibitors directly impact the protein-protein interaction interface or induce conformational changes that allosterically affect the scaffolding function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PI5P4K Alpha Inhibitors for Researchers and Drug Development Professionals
An In-depth Guide to the Potency, Selectivity, and Methodologies of Key PI5P4Kα Inhibitors
Phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα) is a lipid kinase that plays a crucial role in cellular signaling and metabolism. Its involvement in various diseases, including cancer, has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of key PI5P4Kα inhibitors, presenting their performance based on experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of PI5P4Kα inhibition and the methodologies used to characterize these compounds.
Data Presentation: A Comparative Overview of PI5P4Kα Inhibitors
The following table summarizes the quantitative data for prominent PI5P4Kα inhibitors, focusing on their potency and selectivity across the PI5P4K isoforms. Potency is presented as IC50 values in nanomolar (nM) for ease of comparison.
| Inhibitor | PI5P4Kα (IC50 in nM) | PI5P4Kβ (IC50 in nM) | PI5P4Kγ (IC50 in nM) | Selectivity Profile | Key Features |
| ARUK2002821 | 10[1][2][3][4] | >10,000 | >10,000 | Highly selective for PI5P4Kα | Potent and isoform-selective inhibitor, suitable as a chemical probe for studying PI5P4Kα function.[1][2][3][4] |
| CC260 | 40 (Kᵢ) | 30 (Kᵢ) | - | Dual α/β inhibitor | Potent dual inhibitor of PI5P4Kα and PI5P4Kβ; disrupts cell energy metabolism.[5] |
| THZ-P1-2 | 190[6] | ~700 (50% inhibition)[1][6] | ~700 (75% inhibition)[1][6] | Pan-PI5P4K inhibitor | Covalent inhibitor that targets a cysteine residue in a disordered loop of PI5P4K isoforms.[1][6] |
| I-OMe-tyrphostin AG538 | 1,000 | - | - | PI5P4Kα selective | A tyrphostin derivative identified as a PI5P4Kα inhibitor.[1] |
| BAY-091 | - | - | - | Selective for PI5P4Kα | Identified through high-throughput screening as a selective chemical probe for PI5P4Kα.[1] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes and is sourced from the cited literature.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of inhibitor performance data. Below are protocols for two common assays used in the characterization of PI5P4Kα inhibitors.
ADP-Glo™ Kinase Assay (Biochemical Potency)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, and 0.025 mg/ml BSA.
- Substrate Solution: Prepare small unilamellar vesicles (SUVs) containing phosphatidylinositol-5-phosphate (PI5P) and phosphatidylserine (PS) at a 1:3 ratio in kinase buffer. The final PI5P concentration in the assay should be at its Km value or in excess.
- Enzyme Solution: Dilute recombinant human PI5P4Kα enzyme in kinase buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
- ATP Solution: Prepare a solution of ATP in kinase buffer. The concentration should be at or near the Km of PI5P4Kα for ATP to accurately assess ATP-competitive inhibitors.
- Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.
2. Assay Procedure (384-well plate format): a. Add 25 nL of the inhibitor solution or DMSO (vehicle control) to the appropriate wells of a 384-well plate. b. Add 2.5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding 2.5 µL of a 2x substrate/ATP solution. d. Incubate the reaction for 60 minutes at 30°C. e. Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. f. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature. g. Measure the luminescence using a plate reader.
3. Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
InCELL Pulse™ Cellular Target Engagement Assay
This assay measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, confirming target engagement.
1. Cell Line Preparation:
- Generate a stable cell line (e.g., HEK293) expressing PI5P4Kα fused to a ProLabel™ (ePL) tag.
2. Assay Procedure (384-well PCR plate format): a. Dispense 20-50 nL of serially diluted inhibitor compounds into the wells of a 384-well PCR plate. b. Add 10 µL of the ePL-PI5P4Kα expressing cells (at a predetermined optimal density) to each well. c. Incubate the plate for 60 minutes at 37°C in a 5% CO₂ incubator to allow for compound entry and target binding. d. Apply a thermal gradient to the plate using a thermocycler for 3 minutes to induce denaturation of unbound protein, followed by a 3-minute cooling step at room temperature. e. Add 5 µL of InCELL Pulse Lysis/Detection Reagent, which contains the enzyme acceptor (EA) fragment. f. Incubate for 60 minutes at room temperature in the dark to allow for enzyme fragment complementation. g. Measure the chemiluminescent signal using a plate reader.[7]
3. Data Analysis:
- Increased luminescence indicates stabilization of the ePL-PI5P4Kα fusion protein by the inhibitor.
- Plot the luminescent signal against the inhibitor concentration to generate a dose-response curve and determine the EC50 value, which reflects the cellular potency of the compound for target engagement.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of PI5P4Kα biology and the inhibitor evaluation process.
References
- 1. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00039G [pubs.rsc.org]
- 4. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. youtube.com [youtube.com]
Decoding Selectivity: A Comparative Analysis of PI5P4Kα Inhibitors
A deep dive into the cross-reactivity profiles of PI5P4Kα inhibitors is crucial for researchers in oncology, immunology, and neurodegeneration. This guide provides a comparative analysis of two key inhibitors, the pan-PI5P4K inhibitor THZ-P1-2 and the isoform-selective inhibitor ARUK2002821, offering insights into their on- and off-target activities. Understanding these profiles is paramount for the accurate interpretation of experimental results and the development of next-generation therapeutics with improved specificity.
This guide presents a comprehensive overview of the selectivity of these compounds, supported by experimental data and detailed protocols for key assays. Visualizations of the relevant signaling pathway and a typical cross-reactivity profiling workflow are also provided to aid in the understanding of the broader context of PI5P4Kα inhibition.
Performance Comparison: THZ-P1-2 vs. ARUK2002821
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Here, we compare the cross-reactivity profiles of the covalent pan-PI5P4K inhibitor, THZ-P1-2, and the ATP-competitive, isoform-selective inhibitor, ARUK2002821.
| Inhibitor | Target(s) | Potency (PI5P4Kα) | Selectivity Profile | Key Off-Targets (at 1 µM) |
| THZ-P1-2 | PI5P4Kα, PI5P4Kβ, PI5P4Kγ | IC50 = 190 nM[1][2] | Pan-PI5P4K inhibitor with some off-target activity. | PIKFYVE, BRK, TYK2, ABL1[3] |
| ARUK2002821 | PI5P4Kα | pIC50 = 8.0[4][5][6] | Highly selective for PI5P4Kα over β and γ isoforms and a broad panel of other kinases. | SPHK2 (18.3% inhibition), ERK1 (38% inhibition), JAK3 (37% inhibition)[5] |
THZ-P1-2 is a potent, covalent inhibitor that targets a cysteine residue present in all three PI5P4K isoforms, leading to its pan-isoform activity.[1][2] While it is a valuable tool for studying the combined roles of the PI5P4K family, its off-target effects on kinases such as PIKFYVE and Abl need to be considered when interpreting experimental data.[3]
In contrast, ARUK2002821 was developed through virtual screening and subsequent optimization to achieve high selectivity for the PI5P4Kα isoform.[4][5][6] It exhibits minimal activity against the β and γ isoforms and a clean profile when screened against a large panel of protein and lipid kinases, making it a more precise tool for dissecting the specific functions of PI5P4Kα.[5]
Signaling Pathway Context
PI5P4Kα functions within the complex phosphoinositide signaling network, which is interconnected with other major pathways like the PI3K/AKT pathway. Understanding this context is essential for appreciating the potential downstream consequences of inhibiting PI5P4Kα.
Caption: PI5P4Kα in the PI Signaling Pathway.
Experimental Methodologies
Accurate determination of an inhibitor's cross-reactivity profile relies on robust and well-defined experimental methods. Below are detailed protocols for two commonly used assays in kinase inhibitor profiling.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during an enzymatic reaction. It is a widely used method for determining inhibitor potency (IC50 values).
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mix containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to the reaction wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to the wells. This reagent contains enzymes that convert ADP to ATP and the luciferase/luciferin pair.
-
Incubate at room temperature for 30-60 minutes to allow for the development of the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
KiNativ™ Kinase Profiling
KiNativ™ is a powerful chemoproteomics platform used for the in-situ profiling of kinase inhibitor selectivity directly in complex biological samples like cell or tissue lysates.
Principle: This method utilizes an ATP- or ADP-biotin probe that covalently labels the active site of kinases. By pre-incubating the lysate with an inhibitor, the binding of the probe to the target kinases is competed, leading to a decrease in the biotin signal for those specific kinases. The biotinylated peptides are then enriched and quantified by mass spectrometry to determine the inhibitor's selectivity profile.
Workflow:
Caption: KiNativ™ Experimental Workflow.
Detailed Steps:
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.
-
Inhibitor Incubation: Treat the lysate with the test inhibitor at a desired concentration or a range of concentrations for a defined period.
-
Probe Labeling: Add the ATP/ADP-biotin probe to the lysate and incubate to allow for covalent labeling of active kinases.
-
Protein Digestion: Denature the proteins and digest them into peptides using an enzyme such as trypsin.
-
Enrichment of Biotinylated Peptides: Use streptavidin-coated beads to capture the biotin-labeled peptides.
-
Mass Spectrometry Analysis: Elute the enriched peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active-site peptides.
-
Data Analysis: Compare the abundance of each labeled peptide in the inhibitor-treated sample to a vehicle control. A decrease in the signal for a particular kinase indicates that the inhibitor binds to and blocks the active site of that kinase.
By providing a quantitative measure of inhibitor binding to a large number of kinases simultaneously in a physiologically relevant context, the KiNativ™ assay offers a comprehensive view of an inhibitor's selectivity and potential off-targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor | Semantic Scholar [semanticscholar.org]
- 5. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00039G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of PI5P4K-alpha-IN-2: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the recommended disposal procedures for the research compound PI5P4K-alpha-IN-2, emphasizing the importance of adhering to institutional and regulatory guidelines.
Disclaimer: The following procedures are based on general laboratory safety protocols for research-grade chemical waste. It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier of PI5P4K-alpha-IN-2 and your institution's Environmental Health and Safety (EHS) guidelines for specific and authoritative instructions.
Essential Disposal Protocol
The primary principle for the disposal of PI5P4K-alpha-IN-2, a small molecule inhibitor used in research, is to treat it as hazardous chemical waste. Avoid drain or trash disposal unless explicitly permitted by your institution's EHS office.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containerization:
-
Place waste PI5P4K-alpha-IN-2, including any contaminated materials (e.g., pipette tips, weighing paper, gloves), into a designated and compatible hazardous waste container.
-
The container must be in good condition, leak-proof, and have a secure screw-top cap.[1]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[1]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "PI5P4K-alpha-IN-2".
-
Include the concentration and quantity of the waste.
-
Indicate the date the waste was first added to the container.
-
-
Segregation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
Ensure the storage area is secure and away from incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[1]
-
The container must remain closed except when adding waste.[1]
-
-
Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often up to one year for partially filled containers), arrange for its collection by your institution's EHS department.[1][2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | MedchemExpress |
| PI5P4Kα IC50 | 190 nM (for THZ-P1-2, a similar inhibitor) | MedchemExpress |
| PI5P4Kγ pIC50 | 6.2 (for PI5P4Ks-IN-2) | MedchemExpress |
Chemical Waste Disposal Workflow
The following diagram illustrates a generalized decision-making workflow for the disposal of laboratory chemicals like PI5P4K-alpha-IN-2.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
Personal protective equipment for handling PI5P4K-|A-IN-2
For Immediate Implementation: This document outlines the critical personal protective equipment (PPE), handling procedures, and disposal methods for the kinase inhibitor PI5P4K-A-IN-2. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling PI5P4K-A-IN-2. This guidance is based on standard laboratory procedures for handling potent, powdered small molecule inhibitors.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of chemotherapy-grade nitrile gloves. Change gloves immediately if contaminated. Do not reuse disposable gloves. |
| Eye Protection | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat is required. Ensure it is made of a material resistant to chemical splashes. |
| Respiratory Protection | N95 Respirator or equivalent | Required when handling the powdered form of the compound to prevent inhalation of aerosolized particles. Ensure proper fit and obtain necessary training before use. |
| Face Protection | Face Shield | Recommended in addition to safety goggles when there is a risk of splashes or sprays, particularly when preparing solutions. |
Operational Workflow: Donning and Doffing of PPE
Proper procedure for putting on and taking off PPE is critical to prevent contamination. The following workflow must be followed:
Handling and Disposal Plan
Engineering Controls:
-
Always handle PI5P4K-A-IN-2 in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols when handling the solid compound.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate thoroughly after use.
-
Wash hands thoroughly after handling, even if gloves were worn.
Disposal:
-
All disposable PPE (gloves, respirator, etc.) and any materials that have come into contact with PI5P4K-A-IN-2 should be considered hazardous waste.
-
Dispose of contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of down the drain.
This information is intended to provide essential safety guidance. Researchers are advised to consult the specific Safety Data Sheet (SDS) for PI5P4K-A-IN-2 and their institution's safety protocols for comprehensive information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
